Ulipristal acetate-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[bis(trideuteriomethyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3,5D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLLAFOLCSJHRE-JBNLJIHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ulipristal Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ulipristal acetate-d6, a deuterated analog of the selective progesterone (B1679170) receptor modulator (SPRM), Ulipristal acetate (B1210297). The introduction of deuterium (B1214612) at the N,N-dimethylamino moiety can offer advantages in pharmacokinetic studies and metabolic profiling. This document details a proposed synthetic route, comprehensive characterization methodologies, and presents expected quantitative data in structured tables. Furthermore, it includes visualizations of the compound's mechanism of action and the experimental workflow to facilitate understanding and replication.
Introduction
Ulipristal acetate is a well-established SPRM utilized for emergency contraception and the treatment of uterine fibroids.[1] Its mechanism of action involves modulating the progesterone receptor, leading to the inhibition or delay of ovulation and antiproliferative effects on uterine leiomyoma cells.[1] The use of stable isotope-labeled analogs, such as this compound, is invaluable in drug development.[2] Deuterated compounds serve as ideal internal standards for quantitative bioanalytical assays using mass spectrometry and can exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties.[2][3] This guide outlines a feasible synthetic pathway and the analytical techniques required for the comprehensive characterization of this compound.
Proposed Synthesis of this compound
The synthesis of this compound can be adapted from established routes for Ulipristal acetate, with the key modification being the introduction of deuterium at the final methylation step.[4][5] The proposed synthesis commences from a suitable 19-norprogesterone (B1209251) derivative and proceeds through several key transformations.
Synthetic Scheme
The overall synthetic strategy involves epoxidation, cyanation, hydroxyl protection, a Grignard reaction to introduce the aryl moiety, and finally, deuteromethylation followed by acetylation.
Experimental Protocol: Deuteromethylation of N-desmethyl Ulipristal Acetate Precursor
This protocol details the critical step of introducing the hexadeuterated N,N-dimethylamino group.
-
Preparation of the N-desmethyl precursor: The synthesis of the N-desmethyl precursor follows established literature procedures, typically involving the Grignard reaction of a protected steroid intermediate with a suitable aryl magnesium halide, followed by deprotection.[4][5]
-
Deuteromethylation:
-
To a solution of the N-desmethyl precursor in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the secondary amine.
-
Cool the reaction mixture to 0°C.
-
Add a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄), dropwise to the cooled solution.[6]
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the deuterated intermediate.
-
-
Acetylation: The final acetylation of the 17α-hydroxyl group is carried out using acetic anhydride (B1165640) in the presence of a catalyst such as perchloric acid or a base like pyridine (B92270) to yield this compound.[5]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and confirming the position of deuterium labeling.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be nearly identical to that of Ulipristal acetate, with the notable absence of the signal corresponding to the N,N-dimethyl protons.
-
²H NMR Spectroscopy: A ²H NMR spectrum will show a signal confirming the presence of deuterium at the N-methyl positions.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic triplet for the carbon atoms of the -N(CD₃)₂ group due to coupling with deuterium.
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Observations |
| ¹H | ~2.65 | Absence of N(CH₃)₂ singlet |
| ²H | ~2.65 | Presence of a singlet |
| ¹³C | ~40 | Triplet for -N(CD₃)₂ carbons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and assess the isotopic purity of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI).
-
Data Interpretation: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic distribution will confirm the incorporation of six deuterium atoms.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₀H₃₁D₆NO₄ |
| Exact Mass | 481.33 |
| [M+H]⁺ | 482.34 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the chemical purity of the synthesized compound.
Experimental Protocol:
-
Chromatographic Conditions:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram.
-
Purity Calculation: The chemical purity is determined by the area percentage of the main peak.
Table 3: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Wondasil C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 302 nm[7] |
| Column Temperature | 25°C[7] |
| Expected Retention Time | ~5-10 min (dependent on exact conditions) |
Visualizations
Mechanism of Action of Ulipristal Acetate
Ulipristal acetate primarily acts as a selective progesterone receptor modulator. Its effects are tissue-specific, exhibiting both antagonistic and partial agonistic activities. In the context of emergency contraception, it inhibits or delays ovulation. For uterine fibroids, it inhibits cell proliferation and induces apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated methylselenylating reagents designed for diverse Se-methyl-d3 scaffold construction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103601785A - Novel synthesis method of Ulipristal acetate - Google Patents [patents.google.com]
- 6. Bioinspired design of a robust d3-methylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
An In-depth Technical Guide on the Core Mechanism of Action of Ulipristal Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids.[1][2] Its deuterated analog, Ulipristal acetate-d6, serves as a crucial tool in the research and development of this therapeutic agent. Stable isotope-labeled compounds, such as this compound, are primarily employed as internal standards in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of quantitative analyses of the parent drug in biological matrices.[3][4]
The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, minimally alters the chemical properties of the molecule.[5] Consequently, the mechanism of action of this compound is considered identical to that of Ulipristal acetate. The slight increase in mass due to deuteration does not typically affect the drug's interaction with its biological targets. While a kinetic isotope effect, a change in the rate of a chemical reaction upon isotopic substitution, is a known phenomenon, it is generally not considered to significantly alter the primary pharmacological activity of a drug like Ulipristal acetate.[6][7] Therefore, this guide will focus on the well-established mechanism of action of Ulipristal acetate, with the understanding that this is directly applicable to its d6 analog.
Core Mechanism of Action: Selective Progesterone Receptor Modulation
Ulipristal acetate exerts its pharmacological effects through its high-affinity binding to the progesterone receptor (PR), a member of the nuclear receptor superfamily.[8][9] As an SPRM, UPA exhibits tissue-specific agonist and antagonist activity.[9][10] This dual functionality is dependent on the cellular context, including the presence of co-regulators (co-activators and co-repressors) and the physiological hormonal environment.[11]
Progesterone Receptor Signaling Pathway
The progesterone receptor exists in two main isoforms, PR-A and PR-B, which can mediate different physiological responses. Upon binding of its natural ligand, progesterone, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the modulation of gene transcription.
Ulipristal acetate, by binding to the progesterone receptor, can either mimic the effects of progesterone (agonist activity) or block them (antagonist activity).[12] For instance, in the context of emergency contraception, its primary action is antagonistic, preventing or delaying ovulation by blocking the progesterone-mediated luteinizing hormone (LH) surge.[11][13] In the treatment of uterine fibroids, its antagonistic effects on progesterone receptors in fibroid cells inhibit cell proliferation and induce apoptosis (programmed cell death).[11]
Ulipristal Acetate Signaling Pathway
Quantitative Data Summary
The following tables summarize key quantitative data for Ulipristal Acetate from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and In Vitro Efficacy
| Receptor/Cell Line | Assay | Effect | Value | Unit |
| Progesterone Receptor A (PR-A) | Competitive Binding | EC50 | 8.5 | nM |
| Progesterone Receptor B (PR-B) | Competitive Binding | EC50 | 7.7 | nM |
| Progesterone Receptor (Rabbit Uterine) | Competitive Binding | EC50 | 13.6 | nM |
| Glucocorticoid Receptor (GR) (Rabbit Thymic) | Competitive Binding | EC50 | 15.4 | nM |
| Estrogen Receptor (ER) | Competitive Binding | EC50 | >10,000 | nM |
| IGROV-1 (Ovarian Cancer) | Growth Inhibition | IC50 | 15.5 | µM |
| SKOV3 (Ovarian Cancer) | Growth Inhibition | IC50 | 31.5 | µM |
| Data sourced from Cayman Chemical product information sheet.[14] |
Table 2: Pharmacokinetic Parameters of Ulipristal Acetate (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | t1/2 (h) |
| 5 mg | 42.5 ± 5.8 | 1.8 ± 0.6 | - | 37.6 ± 4.2 |
| 30 mg | 176 ± 89 | ~1 (0.5-2.0) | 556 ± 260 | 32.4 ± 6.3 |
| Data from a study on uterine fibroid treatment[15] and a bioequivalence study guide.[16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Progesterone Receptor Competitive Binding Assay
This protocol outlines a general framework for determining the binding affinity of Ulipristal acetate to the progesterone receptor.
Materials:
-
Purified progesterone receptor or cell lysate containing the receptor.
-
Radiolabeled progesterone (e.g., [³H]-progesterone).
-
Ulipristal acetate.
-
Unlabeled progesterone (for positive control).
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
96-well microplate.
-
Filter plate and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of Ulipristal acetate and unlabeled progesterone in the assay buffer.
-
In a 96-well plate, add the cell lysate or purified receptor, a fixed concentration of radiolabeled progesterone, and the various concentrations of Ulipristal acetate or unlabeled progesterone.
-
Incubate the plate at 4°C for a sufficient duration to allow the binding to reach equilibrium (e.g., 16-18 hours).
-
Transfer the incubation mixture to a filter plate and wash with cold assay buffer to separate the bound from the free radioligand.
-
After drying the filters, place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor (Ulipristal acetate or unlabeled progesterone).
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be determined using the Cheng-Prusoff equation.[14]
In Vivo Pharmacokinetic Study Using a Deuterated Internal Standard
This protocol describes a typical pharmacokinetic study design to determine the plasma concentration-time profile of Ulipristal acetate, utilizing this compound as an internal standard.
Pharmacokinetic Study Workflow
Methodology:
-
Study Design: A single-dose, crossover study design is often employed.
-
Subjects: Healthy adult female subjects are typically recruited for bioequivalence studies.[16]
-
Dosing: A single oral dose of Ulipristal acetate is administered.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours).[16]
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Internal Standard Spiking: A known concentration of this compound is added to each plasma sample, as well as to the calibration standards and quality control samples.
-
Sample Extraction: The analytes (Ulipristal acetate and this compound) are extracted from the plasma using techniques such as protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry system for separation and detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Ulipristal acetate and this compound.
-
Quantification: The concentration of Ulipristal acetate in each sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
This compound is an indispensable tool for the precise quantification of Ulipristal acetate in biological samples, facilitating robust pharmacokinetic and bioequivalence studies. Its mechanism of action is identical to that of the non-deuterated parent compound, which acts as a selective progesterone receptor modulator. By exhibiting both antagonistic and agonistic properties in a tissue-specific manner, Ulipristal acetate effectively modulates progesterone receptor signaling pathways to achieve its therapeutic effects in emergency contraception and the treatment of uterine fibroids. A thorough understanding of its molecular interactions and physiological consequences is paramount for ongoing research and the development of novel therapeutic applications.
References
- 1. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pjmhsonline.com [pjmhsonline.com]
- 16. extranet.who.int [extranet.who.int]
Ulipristal Acetate-d6: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Ulipristal (B1683391) acetate-d6. The information presented is critical for ensuring the integrity and accuracy of research and analytical applications involving this deuterated analogue of Ulipristal acetate (B1210297).
Disclaimer: Specific stability studies for Ulipristal acetate-d6 are not extensively available in published literature. The data presented here is largely based on studies conducted on the non-deuterated form, Ulipristal acetate (UPA). It is reasonably assumed that the stability profile of the deuterated analogue is comparable under similar conditions. However, for critical applications, it is recommended to perform specific stability assessments for this compound.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 17-(acetyloxy)-11β-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione | [1] |
| Synonyms | CDB-2914-d6 | [2] |
| CAS Number | 1621894-64-1 | [1][3] |
| Molecular Formula | C30H31D6NO4 | [3] |
| Molecular Weight | 481.66 g/mol | [3] |
| Primary Use | Research, tracer, internal standard for analytical quantification (NMR, GC-MS, LC-MS) | [1][2][3][4] |
Recommended Storage Conditions
To maintain the integrity and stability of this compound, the following storage conditions are recommended based on information available for Ulipristal acetate.
| Condition | Recommendation | Reference |
| Temperature (Powder) | 20-25°C (68-77°F) for short-term storage. -20°C for long-term storage (up to 3 years). | [5][6] |
| Temperature (In Solution) | -20°C for up to 1 month. -80°C for stock solutions for up to 1 year. | [6] |
| Light | Protect from light. Store in a light-resistant container or in the dark. | [5] |
| Moisture & Air | Store in a tightly sealed container in a dry and well-ventilated area. | [1][7][8] |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong alkalis. | [7][8] |
Forced Degradation Studies of Ulipristal Acetate
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the results from forced degradation studies performed on Ulipristal acetate (UPA).
Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N Methanolic HCl | 1 hour | 60°C | Not specified, 2 degradants observed | [3] |
| Alkaline Hydrolysis | 0.1 N Methanolic NaOH | 1 hour | 60°C | Not specified, 7 degradants observed | [3] |
| Oxidative | 3% H2O2 | 1 hour | 60°C | 17.25% | [3] |
| Thermal | Dry Heat | 4 hours | 60°C | 10.02% | [3] |
| Photolytic | Direct Sunlight | 48 hours | Ambient | Not specified, 1 degradant observed | [3] |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for the key experiments cited in the forced degradation studies of Ulipristal Acetate.
Preparation of Stock and Standard Solutions
-
Stock Solution: Accurately weigh and dissolve 10 mg of Ulipristal acetate in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Further dilute the stock solution with methanol to achieve the desired concentrations for analysis (e.g., 100 ng/spot for HPTLC analysis).
Stress Degradation Methodologies[3]
-
Acid Degradation:
-
Dissolve 10 mg of Ulipristal acetate in 10 mL of 0.1 N methanolic HCl.
-
Reflux the solution at 60°C for 1 hour in the dark.
-
After cooling, neutralize the solution with 0.1 N methanolic NaOH.
-
Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
-
-
Alkaline Degradation:
-
Dissolve 10 mg of Ulipristal acetate in 10 mL of 0.1 N methanolic NaOH.
-
Reflux the solution at 60°C for 1 hour in the dark.
-
After cooling, neutralize the solution with 0.1 N methanolic HCl.
-
Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of Ulipristal acetate in 10 mL of 3% (v/v) hydrogen peroxide in methanol.
-
Reflux the solution at 60°C for 1 hour in the dark.
-
Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
-
-
Thermal Degradation:
-
Keep 10 mg of Ulipristal acetate powder in an oven at 60°C for 4 hours.
-
After the specified time, dissolve the powder in methanol to prepare a 1 mg/mL solution.
-
Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
-
-
Photochemical Degradation:
-
Expose 10 mg of Ulipristal acetate powder to direct sunlight for 48 hours.
-
After exposure, dissolve the powder in methanol to prepare a 1 mg/mL solution.
-
Dilute with methanol to obtain a final concentration of 100 ng/spot for analysis.
-
Visualizations
Workflow for Stability Indicating Method Development
The following diagram illustrates a typical workflow for developing a stability-indicating analytical method, a crucial process for accurately assessing the stability of a drug substance like this compound.
Caption: Workflow for developing a stability-indicating analytical method.
Potential Degradation Pathways
Based on the identified degradation products from forced degradation studies of Ulipristal acetate, the following diagram illustrates the potential chemical transformations the molecule may undergo under stress conditions.
Caption: Potential degradation pathways of Ulipristal Acetate under stress.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. ijraps.in [ijraps.in]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis and characterization of potential stereoisomeric and degradation impurities of ulipristal acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety Data for Ulipristal Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, physicochemical properties, and handling protocols for Ulipristal (B1683391) acetate-d6. This deuterated analog of Ulipristal acetate (B1210297) is primarily utilized as an internal standard in quantitative analytical methods. The information is presented to ensure safe handling and accurate application in a research and development setting.
Substance Identification and Physicochemical Properties
Ulipristal acetate-d6 is a synthetic steroid and a selective progesterone (B1679170) receptor modulator (SPRM).[1] The deuterium (B1214612) labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for chromatography-based assays.[2]
Table 1: Physicochemical Data of this compound and Ulipristal Acetate
| Property | This compound | Ulipristal Acetate (for reference) |
| Chemical Name | 17-(acetyloxy)-11β-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione | (11β,17α)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione |
| CAS Number | 1621894-64-1[1] | 126784-99-4[3] |
| Molecular Formula | C₃₀H₃₁D₆NO₄[1] | C₃₀H₃₇NO₄[3] |
| Molecular Weight | 481.7 g/mol [4] | 475.6 g/mol [5] |
| Melting Point | Undetermined[6] | 183-185 °C[3] |
| Boiling Point | Undetermined[6] | 640.1 ± 55.0 °C (Predicted)[3] |
| Water Solubility | Undetermined[6] | 0.00341 mg/mL[7] |
| Solubility in other solvents | Soluble in Methanol[8] | Soluble in DMSO (5 mg/mL, warmed), Chloroform, Ethyl Acetate, Methanol[3][9] |
| Appearance | Solid[8] | White to off-white crystalline solid |
| Storage Temperature | -20°C[9] | -20°C[9] |
| Stability | Stable for at least 4 years at -20°C[8] | Stable under recommended storage conditions |
Hazard Identification and Safety Data
This compound is classified as hazardous. The primary health concerns are related to its reproductive toxicity and potential for irritation.[6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. May cause harm to breast-fed children.[6] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Table 3: NFPA 704 Diamond for this compound
| Diamond Quadrant | Rating |
| Health (Blue) | 2 |
| Flammability (Red) | 0 |
| Instability (Yellow) | 0 |
| Special (White) | - |
Experimental Protocols
Handling and Personal Protective Equipment (PPE)
Due to its hazardous classification, strict adherence to safety protocols is mandatory when handling this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
First Aid Measures
Table 4: First Aid Procedures for this compound
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Analytical Method for Quantification (Adapted from Ulipristal Acetate)
The following is a general protocol for the quantification of a target analyte using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on validated methods for the non-deuterated compound.[10][11]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the non-deuterated analyte in methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound by diluting the stock solution in methanol to a final concentration of 100 ng/mL.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
Workflow for LC-MS/MS Analysis
Caption: General workflow for sample preparation and analysis using LC-MS/MS.
Mechanism of Action of Ulipristal Acetate
Ulipristal acetate is a selective progesterone receptor modulator (SPRM).[12] Its primary mechanism of action as an emergency contraceptive is the inhibition or delay of ovulation by antagonizing the effects of progesterone.[12][13]
Signaling Pathway of Ovulation Inhibition
The following diagram illustrates the simplified signaling pathway through which Ulipristal acetate inhibits ovulation. Progesterone, through its receptor, plays a key role in the luteinizing hormone (LH) surge that triggers ovulation. By blocking the progesterone receptor, Ulipristal acetate disrupts this signaling cascade.[12][14]
Caption: Simplified signaling pathway of Ulipristal acetate's inhibitory effect on ovulation.
Disposal Considerations
Unused this compound and contaminated materials should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the substance to enter the environment.
This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet provided by the supplier before handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ulipristal Acetate CAS#: 126784-99-4 [m.chemicalbook.com]
- 4. This compound | C30H37NO4 | CID 131709031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ulipristal Acetate | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. japsonline.com [japsonline.com]
- 11. Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 12. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 13. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the Certificate of Analysis for Ulipristal Acetate-d6
Introduction
Ulipristal (B1683391) acetate-d6 is the deuterium-labeled analog of Ulipristal acetate (B1210297), a selective progesterone (B1679170) receptor modulator (SPRM).[1][2] Its primary application in research and development is as an internal standard for the quantification of ulipristal acetate in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2][3][4] The use of a stable isotope-labeled standard like Ulipristal acetate-d6 significantly improves the accuracy and precision of analytical methods, making it indispensable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[3]
This technical guide provides an in-depth exploration of a typical Certificate of Analysis (CofA) for this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed explanations of the key analytical tests, their underlying methodologies, and the interpretation of the resulting data.
General Information and Specifications
A Certificate of Analysis for this compound begins with fundamental identification and physical data. These specifications are crucial for ensuring the correct material is being used and for its proper handling and storage.
| Parameter | Specification | Reference |
| Chemical Name | (11β)-17-(Acetyloxy)-11-[4-[di(methyl-d3)amino]phenyl]-19-norpregna-4,9-diene-3,20-dione | [3][5] |
| Synonym | CDB-2914-d6 | [2] |
| CAS Number | 1621894-64-1 | [1][3][4] |
| Molecular Formula | C₃₀H₃₁D₆NO₄ | [1][4] |
| Molecular Weight | 481.66 g/mol | [1] |
| Appearance | White to beige solid/powder | [4][6] |
| Solubility | Soluble in Methanol, DMSO | [4][6] |
| Storage Temperature | -20°C | [6] |
Quantitative Analysis and Purity Assessment
This section of a CofA details the results of analytical testing to confirm the purity, identity, and quality of the material. The data is presented to assure the end-user of the compound's suitability for its intended analytical application.
| Analytical Test | Method | Typical Specification | Purpose |
| Chemical Purity | HPLC | ≥98% | Quantifies the percentage of this compound relative to any non-isotopic impurities. |
| Isotopic Purity | LC-MS/MS | ≥99% deuterated forms (d₁-d₆) | Confirms the degree of deuterium (B1214612) incorporation, which is critical for its function as an internal standard.[4] |
| Identity Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure | Verifies the chemical structure of the compound. |
| Mass Spectrometry | ESI-MS | Conforms to molecular weight | Confirms the mass of the molecule, providing evidence for both the core structure and the isotopic labeling. |
| Optical Rotation | Polarimetry | +165° to +185° (c=1 in CH₂Cl₂) (for unlabeled) | Confirms the specific stereochemistry of the molecule, which is critical for its biological and analytical properties.[6] |
Detailed Experimental Protocols
To fully understand the data presented in a CofA, it is essential to be familiar with the methodologies used. This section provides detailed protocols for the key experiments performed to certify a batch of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[7]
Methodology:
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Reversed-phase C18 column (e.g., Wondasil C18, 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase : A mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., Acetonitrile:Water 70:30 v/v).[8]
-
Detection Wavelength : 302 nm.[8]
-
Injection Volume : 20 µL.[7]
-
Standard Preparation : A stock solution is prepared by accurately weighing and dissolving this compound in the mobile phase to a known concentration (e.g., 1000 µg/mL). Working standards are prepared by diluting this stock solution.[7]
-
Procedure : The HPLC system is equilibrated with the mobile phase before the injection of the sample. The resulting chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the purity of the substance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ulipristal acetate ≥98% (HPLC) | 126784-99-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ulipristal Acetate in Human Plasma using Ulipristal Acetate-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ulipristal (B1683391) acetate (B1210297) in human plasma. Ulipristal acetate-d6 is employed as the internal standard to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Ulipristal acetate (UPA) is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2][3] Accurate measurement of UPA concentrations in biological matrices is crucial for clinical and research purposes.[4] LC-MS/MS offers high sensitivity and specificity for bioanalytical applications.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations during sample processing and analysis, thereby ensuring reliable quantification.[5] This document provides a comprehensive protocol for the determination of ulipristal acetate in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ulipristal Acetate (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium (B1175870) Acetate (LC-MS Grade)
-
Dichloromethane (B109758) (HPLC Grade)
-
Isopropanol (B130326) (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (Blank, K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18 or equivalent (e.g., Kinetex EVO C18, 2.1 x 50 mm, 2.6 µm)[6]
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of ulipristal acetate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the ulipristal acetate primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.[7]
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation Method)
This is a simple and rapid method suitable for high-throughput analysis.[8]
-
Pipette 50-100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (e.g., 20 µL of 100 ng/mL this compound).[7]
-
Add three to four volumes of cold methanol to precipitate plasma proteins.[6][8]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. Sample Preparation (Liquid-Liquid Extraction Method)
This method offers cleaner extracts and can minimize matrix effects.[7][9]
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a glass tube.[7]
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).[7]
-
Add 3 mL of an extraction solvent mixture of dichloromethane and isopropanol (9:1, v/v).[7]
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes.[7]
-
Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[7]
-
Reconstitute the dried residue in 50-100 µL of a mixture of acetonitrile and water (1:1, v/v) and inject into the LC-MS/MS system.[7]
4. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: Kinetex EVO C18 (2.1 x 50 mm, 2.6 µm) or equivalent.[6]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate with 0.3% formic acid.[6][7]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[6][7]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Injection Volume: 5 µL.[7]
-
Column Temperature: 40°C.[7]
-
-
Mass Spectrometric Conditions:
Data Analysis and Results
The concentration of ulipristal acetate in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of ulipristal acetate to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration.
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18 Silica Gel Column / Kinetex EVO C18[6][7] |
| Mobile Phase | A: 0.1% Formic Acid in Water / B: 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL[7] |
| Mass Spectrometry | |
| Ionization Mode | ESI+[7] |
| Capillary Voltage | 2.5 kV[7] |
| Desolvation Temperature | 500°C[7] |
| MRM Transition (UPA) | m/z 476.4 → 134.4[7] |
| Cone Voltage (UPA) | 40 V[7] |
| Collision Energy (UPA) | 24 V[7] |
| MRM Transition (UPA-d6) | m/z 482.6 → 140.3[7] |
| Cone Voltage (UPA-d6) | 40 V[7] |
| Collision Energy (UPA-d6) | 26 V[7] |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 300 ng/mL[6][8] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL[6][8] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard[9] |
Visualizations
Caption: Experimental workflow for the quantification of ulipristal acetate in human plasma.
References
- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 3. Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ulipristal Acetate in Human Plasma Using a Deuterated (d6) Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids. Accurate and precise quantification of ulipristal acetate in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ulipristal acetate in human plasma. The method employs a stable isotope-labeled internal standard, ulipristal acetate-d6, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.
Experimental Protocols
This section provides detailed protocols for the preparation of stock solutions, calibration standards, and quality control samples, as well as the procedures for sample extraction and the LC-MS/MS instrument parameters.
Materials and Reagents
-
Ulipristal Acetate reference standard
-
This compound internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve ulipristal acetate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the ulipristal acetate stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (50 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 150 µL of cold methanol to each tube to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 4 minutes |
| Gradient Elution | A suitable gradient to ensure separation of the analyte from matrix components. |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ulipristal Acetate | 476.2 | 134.1[1] |
| This compound | 482.3 (calculated) | 134.1 (assumed) |
Note: The precursor ion for this compound is calculated based on its molecular weight. The product ion is assumed to be the same as the unlabeled compound as the fragmentation is unlikely to occur at the site of deuteration.
Method Validation Summary
The bioanalytical method was validated in accordance with regulatory guidelines. The following tables summarize the key validation parameters. The data presented is representative of typical performance for this type of assay, based on published methods for ulipristal acetate using deuterated internal standards.[1]
Linearity and Sensitivity
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 0.05 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.05 ng/mL[1] |
Accuracy and Precision
Table 3: Intra- and Inter-Day Accuracy and Precision
| Quality Control | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
| LLOQ | 0.05 | < 15% | 85-115% | < 15% | 85-115% |
| Low QC | 0.15 | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC | 15 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 80 | < 15% | 85-115% | < 15% | 85-115% |
Matrix Effect and Recovery
Table 4: Matrix Effect and Extraction Recovery
| Parameter | Low QC (%) | High QC (%) |
| Matrix Effect | 85-115% | 85-115% |
| Extraction Recovery | > 85% | > 85% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of ulipristal acetate.
Bioanalytical Method Validation Logic
Caption: Logical flow of bioanalytical method validation.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of ulipristal acetate in human plasma. The use of a deuterated internal standard (this compound) ensures the accuracy and precision of the results, making this method suitable for regulated bioanalytical studies such as pharmacokinetic and bioequivalence trials. The simple protein precipitation extraction procedure allows for a high-throughput workflow.
References
Bioanalytical Method for the Quantification of Ulipristal Acetate in Human Plasma Using Ulipristal Acetate-d6 as an Internal Standard by LC-MS/MS
Application Note and Protocol
This document provides a detailed protocol for the development and validation of a sensitive and robust bioanalytical method for the quantification of Ulipristal (B1683391) acetate (B1210297) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ulipristal acetate-d6 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring of Ulipristal acetate.
Introduction
Ulipristal acetate is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Accurate determination of its concentration in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy.[2][3] This application note describes a high-throughput and reliable LC-MS/MS method for the determination of Ulipristal acetate in human plasma. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability inherent in sample preparation and instrument response.[4][5]
The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by a tandem mass spectrometer operating in the positive electrospray ionization mode.[6][7] The method has been developed and validated in accordance with the principles of the FDA's Bioanalytical Method Validation guidance.[8]
Experimental
Materials and Reagents
-
Ulipristal acetate (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 2.6 µm (or equivalent)[7]
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ulipristal acetate and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ulipristal acetate stock solution with methanol/water (1:1, v/v) to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
Protocols
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (blank, CC, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (50 ng/mL this compound) to all samples except the blank. To the blank, add 50 µL of methanol.
-
Add 200 µL of methanol to each tube to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube or a 96-well plate.
-
Add 100 µL of deionized water to the supernatant.
-
Inject 10 µL of the final mixture into the LC-MS/MS system.[6]
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 2.6 µm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | (Example) Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
Table 1: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Ulipristal acetate | 476.2 | 134.1[6][7] | 35 | 80 |
| This compound* | 482.3 | To be determined | To be optimized | To be optimized |
*Note: The precursor ion for this compound is calculated based on the addition of 6 daltons to the parent compound. The product ion and collision energy must be determined experimentally by infusing a solution of this compound and observing the fragmentation pattern. A likely product ion would result from a similar fragmentation pathway as the unlabeled compound.
Method Validation
The bioanalytical method should be validated according to the FDA guidelines, including the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used. The range should be chosen to cover the expected concentrations in study samples.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
-
Recovery: The extraction recovery of Ulipristal acetate is determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standard solutions at the same concentration.
-
Stability: Assessed under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Data Presentation
Table 2: Calibration Curve for Ulipristal Acetate
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 | 0.098 | 98.0 |
| 0.2 | 0.205 | 102.5 |
| 0.5 | 0.510 | 102.0 |
| 1.0 | 1.03 | 103.0 |
| 5.0 | 4.85 | 97.0 |
| 10.0 | 9.92 | 99.2 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 98.7 | 98.7 |
| Linearity: r² > 0.99 |
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 10 | 95.0 - 105.0 | ≤ 15 | 90.0 - 110.0 |
| Low | 0.3 | ≤ 8 | 97.0 - 103.0 | ≤ 12 | 92.0 - 108.0 |
| Medium | 8.0 | ≤ 7 | 98.0 - 102.0 | ≤ 10 | 95.0 - 105.0 |
| High | 80.0 | ≤ 6 | 99.0 - 101.0 | ≤ 9 | 96.0 - 104.0 |
Table 4: Stability of Ulipristal Acetate in Human Plasma
| Stability Condition | Concentration (ng/mL) | Stability (%) |
| Bench-top (4 hours) | 0.3 | 98.5 |
| 80.0 | 101.2 | |
| Freeze-thaw (3 cycles) | 0.3 | 97.9 |
| 80.0 | 99.8 | |
| Long-term (-80°C, 30 days) | 0.3 | 99.1 |
| 80.0 | 100.5 |
Visualizations
Caption: Experimental workflow for Ulipristal Acetate analysis.
Caption: Bioanalytical method validation process overview.
References
- 1. General Terminology - mzmine documentation [mzmine.github.io]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Ulipristal Acetate-d6 in Advancing Drug Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ulipristal (B1683391) acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) utilized for emergency contraception and the management of uterine fibroids. Its therapeutic efficacy is intrinsically linked to its metabolic profile, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. Ulipristal acetate-d6, a stable isotope-labeled analog of the parent drug, serves as an indispensable tool in the precise elucidation of UPA's pharmacokinetics and metabolic fate. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug metabolism research, catering to the needs of researchers, scientists, and professionals in drug development. The primary applications covered include its use as an internal standard for bioanalytical quantification and its potential utility in mechanistic studies of drug metabolism, such as the investigation of kinetic isotope effects and metabolic switching.
Metabolic Profile of Ulipristal Acetate
Ulipristal acetate undergoes extensive metabolism in the liver, primarily mediated by the CYP3A4 isozyme.[1] The major metabolic pathway is oxidative N-demethylation, which results in the formation of a pharmacologically active mono-demethylated metabolite (PGL4002) and a subsequent inactive di-demethylated metabolite (PGL4004).[1] The mono-demethylated metabolite exhibits some pharmacological activity, making the characterization of its formation and clearance crucial for a comprehensive understanding of UPA's overall clinical effect.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of Ulipristal Acetate and its Active Metabolite
| Parameter | Ulipristal Acetate | Mono-demethylated Metabolite (PGL4002) |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Approximately one-third of Ulipristal Acetate |
| Time to Peak Concentration (Tmax) | ~1 hour | ~1 hour |
| Area Under the Curve (AUC) | Dose-dependent | Approximately one-third of Ulipristal Acetate |
| Elimination Half-life (t1/2) | ~32 hours | Similar to Ulipristal Acetate |
Data compiled from publicly available pharmacokinetic studies.
Table 2: LC-MS/MS Parameters for the Analysis of Ulipristal Acetate and its Metabolite using this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ulipristal Acetate | 476.2 | 134.1 | Optimized by user |
| Mono-demethylated UPA | 462.2 | 134.1 | Optimized by user |
| This compound (IS) | 482.2 | 419.2 | Optimized by user |
Note: Specific collision energies should be optimized on the instrument being used.
Experimental Protocols
Protocol 1: Quantitative Analysis of Ulipristal Acetate and Mono-demethylated Metabolite in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a standard method for the simultaneous quantification of ulipristal acetate and its active metabolite, mono-demethyl-ulipristal acetate, in human plasma, a critical component of pharmacokinetic and bioequivalence studies.
Materials:
-
Human plasma samples
-
Ulipristal acetate analytical standard
-
Mono-demethyl-ulipristal acetate analytical standard
-
This compound (Internal Standard - IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of ulipristal acetate, mono-demethyl-ulipristal acetate, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the ulipristal acetate and mono-demethyl-ulipristal acetate stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in a 50:50 methanol:water mixture.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 2 minutes.
-
Add 3 mL of extraction solvent (dichloromethane/isopropanol, 9/1 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and inject into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: Monitor the transitions listed in Table 2.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Investigation of the Kinetic Isotope Effect on Ulipristal Acetate N-demethylation using Human Liver Microsomes
This protocol outlines a proposed experimental design to investigate the kinetic isotope effect (KIE) of CYP3A4-mediated N-demethylation of ulipristal acetate using this compound. A significant KIE would suggest that the cleavage of the C-H bond on the N-methyl group is a rate-determining step in the metabolic pathway.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Ulipristal acetate
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation Setup (Intermolecular KIE):
-
Prepare two sets of incubation mixtures in triplicate.
-
Set 1 (Unlabeled): To microcentrifuge tubes, add potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL final concentration), and ulipristal acetate at various concentrations (e.g., spanning the expected Km value).
-
Set 2 (Labeled): To microcentrifuge tubes, add potassium phosphate buffer, human liver microsomes (same concentration as Set 1), and this compound at the same concentrations as the unlabeled substrate.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all tubes.
-
Incubate at 37°C with gentle shaking for a predetermined time within the linear range of metabolite formation (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reactions and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to new tubes for LC-MS/MS analysis.
-
Analyze the formation of the mono-demethylated metabolite from both the labeled and unlabeled ulipristal acetate using a validated LC-MS/MS method.
-
-
Data Analysis and KIE Calculation:
-
Determine the initial velocity (V) of metabolite formation at each substrate concentration for both ulipristal acetate and this compound.
-
Determine the kinetic parameters (Vmax and Km) for both substrates by fitting the data to the Michaelis-Menten equation.
-
Calculate the KIE on Vmax and Vmax/Km using the following equations:
-
KIE on Vmax = Vmax (Ulipristal Acetate) / Vmax (this compound)
-
KIE on Vmax/Km = (Vmax/Km) (Ulipristal Acetate) / (Vmax/Km) (this compound)
-
-
Interpretation of Results:
-
A KIE value significantly greater than 1 indicates a primary kinetic isotope effect, suggesting that the C-H bond cleavage is at least partially rate-limiting in the N-demethylation reaction.
-
A KIE value close to 1 suggests that C-H bond cleavage is not the rate-limiting step.
Mandatory Visualization
Caption: Metabolic pathway of Ulipristal Acetate.
Caption: Workflow for LC-MS/MS analysis.
Caption: Workflow for KIE experiment.
Conclusion
This compound is a powerful tool in the study of ulipristal acetate's drug metabolism. Its primary and most established application is as an internal standard for the accurate and precise quantification of the parent drug and its metabolites in biological matrices, which is fundamental to pharmacokinetic and clinical studies. Furthermore, as outlined in the proposed experimental protocol, this compound can be employed in more advanced research to probe the mechanisms of metabolic reactions, such as determining the rate-limiting steps in CYP3A4-mediated N-demethylation through kinetic isotope effect studies. These applications provide researchers with the necessary tools to gain a deeper and more quantitative understanding of the metabolic profile of ulipristal acetate, ultimately contributing to its safer and more effective clinical use.
References
Application Note: Quantitative Analysis of Ulipristal Acetate in Plasma using Ulipristal Acetate-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ulipristal (B1683391) acetate (B1210297) (UPA) is a selective progesterone (B1679170) receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids[1][2]. Accurate quantification of UPA in biological matrices like plasma is essential for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring[3]. This document provides a detailed protocol for the determination of ulipristal acetate in plasma samples using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Ulipristal acetate-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing[4][5].
Principle
The bioanalytical method involves the extraction of ulipristal acetate and the internal standard (IS), this compound, from a plasma matrix. Two common and effective extraction techniques are presented: protein precipitation (PPT) and liquid-liquid extraction (LLE). Following extraction, the analyte and IS are separated chromatographically using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The concentration of UPA is determined by calculating the ratio of the analyte peak area to the internal standard peak area and plotting this against a standard calibration curve.
Materials and Reagents
-
Analytes: Ulipristal Acetate reference standard, this compound internal standard[5][6].
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Hexane (B92381) (HPLC grade), Dichloromethane (B109758) (HPLC grade), Ethyl Acetate (HPLC grade)[6][7][8].
-
Reagents: Formic acid, Ammonium (B1175870) acetate, Ultrapure water[6][7].
-
Biological Matrix: Drug-free human plasma, stored at -20°C or lower[9].
-
Labware: Microcentrifuge tubes (1.5 mL), volumetric flasks, pipettes, polypropylene (B1209903) tubes[3][6].
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Ulipristal Acetate and this compound in methanol to obtain primary stock solutions of approximately 1 mg/mL.
-
Spiking/Working Solutions: Prepare serial dilutions of the Ulipristal Acetate stock solution in a methanol:water (1:1, v/v) mixture to create working solutions for calibration curve standards and quality control (QC) samples[6].
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration (e.g., 50 ng/mL)[3]. This concentration should be optimized based on the mass spectrometer's response.
Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the UPA working solutions into blank human plasma to prepare calibration standards. A typical calibration curve might range from 0.1 to 300 ng/mL[6][7][8].
-
Prepare at least three levels of QC samples (low, medium, and high) in blank plasma in the same manner[10].
Plasma Sample Preparation
Two validated methods for sample extraction are provided below.
Protocol 1: Protein Precipitation (PPT) [7][11] This method is rapid and suitable for high-throughput analysis[3].
-
Aliquot 50-100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume (e.g., 30 µL) of the IS working solution (this compound) to each tube (except for blank matrix samples) and vortex briefly[3].
-
Add 3-4 volumes of ice-cold methanol (e.g., 200 µL for a 50 µL sample) to precipitate plasma proteins[3][7][11].
-
Vortex the mixture vigorously for approximately 5-10 minutes[3].
-
Centrifuge the tubes at high speed (e.g., 4,000-13,000 rpm) for 10 minutes to pellet the precipitated proteins[3].
-
Carefully transfer the supernatant to a clean tube or vial.
-
For some methods, the supernatant may be diluted (e.g., with an equal volume of water) before injection[3].
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system[3].
Protocol 2: Liquid-Liquid Extraction (LLE) [8] This method often results in a cleaner extract, reducing potential matrix effects.
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a polypropylene tube.
-
Add the IS working solution (this compound) and vortex.
-
Add an extraction solvent mixture. A combination of hexane and dichloromethane has been shown to be effective[8]. Another option is methyl tert-butyl ether[6].
-
Vortex vigorously for 10-15 minutes.
-
Centrifuge at approximately 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
The following parameters are typical and should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| LC System | UPLC or HPLC System |
| Column | Kinetex EVO C18 (2.1 × 50 mm, 2.6 µm) or equivalent reverse-phase column[7]. |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.3% formic acid[7]. |
| Mobile Phase B | Methanol or Acetonitrile[6][7]. |
| Flow Rate | 0.3 - 0.6 mL/min[6][7]. |
| Column Temperature | 35-40°C. |
| Injection Volume | 5-10 µL[3]. |
| Elution | Gradient elution is typically used to ensure good separation from matrix components[7][11]. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][11]. |
| Monitored Transitions | Ulipristal Acetate: m/z 476.2 → 134.1[7][11]. This compound (IS): m/z 482.7 → (Fragment to be optimized, likely similar to d3's 416.2 transition)[7][11][12]. |
| Source Temperature | ~500°C[6]. |
Data Presentation and Performance
Bioanalytical method validation should be performed according to regulatory guidelines to demonstrate reliability[13][14]. Key parameters from published methods are summarized below.
Table 1: Summary of Quantitative Data from Validated Methods
| Parameter | Method 1 (PPT)[7] | Method 2 (PPT)[11] | Method 3 (LLE)[8] | Method 4 (LLE)[6] |
| Linear Range (ng/mL) | 0.300 - 300 | 0.0500 - 100 | 0.1 - 250 | 1 - 300 |
| Lower Limit of Quantitation (ng/mL) | 0.300 | 0.0500 | 0.1 | 1 |
| Intra-day Precision (%CV) | < 15% | < 15% | Within acceptable limits | 2.7 - 7.0% |
| Inter-day Precision (%CV) | < 15% | < 15% | Within acceptable limits | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within acceptable limits | 94.2 - 99.8% |
| Extraction Recovery | Not specified | Satisfactory | Not specified | ~63% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of ulipristal acetate in plasma using the protein precipitation method.
Caption: Workflow for UPA analysis in plasma.
References
- 1. Ulipristal Acetate | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:1621894-64-1 | Chemsrc [chemsrc.com]
- 5. veeprho.com [veeprho.com]
- 6. scispace.com [scispace.com]
- 7. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. europeanreview.org [europeanreview.org]
- 11. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. ConcePTION [imi-conception.eu]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Ulipristal Acetate-d6
Introduction
Ulipristal (B1683391) acetate (B1210297) is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1][2][3] Accurate and precise analytical methods are essential for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy.[2] Ulipristal acetate-d6, a deuterium-labeled analog, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), enhancing the accuracy of pharmacokinetic and metabolic studies.[4][5] This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in a given matrix, adaptable for various research and quality control applications.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) for the separation of this compound from matrix components, followed by tandem mass spectrometry (MS/MS) for sensitive and selective detection. The use of a stable isotope-labeled internal standard, such as non-deuterated Ulipristal acetate or a different deuterated variant like Ulipristal acetate-d3, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.[6][7][8] The analytes are monitored using Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
1. Materials and Reagents
-
This compound (Analyte)
-
Ulipristal acetate or Ulipristal acetate-d3 (Internal Standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions
A summary of typical chromatographic conditions is presented in the table below. These may require optimization based on the specific instrumentation and matrix.
| Parameter | Condition 1 | Condition 2 |
| Column | Kinetex EVO C18 (50 x 2.1 mm, 2.6 µm)[7] | ACE Excel 3 C18-PFP (dimensions not specified)[6] |
| Mobile Phase A | Water with 2 mM ammonium acetate and 0.3% formic acid[7] | To be optimized (often an aqueous buffer) |
| Mobile Phase B | Methanol[7] | To be optimized (often acetonitrile or methanol) |
| Flow Rate | 0.3 mL/min[7] | To be optimized |
| Injection Volume | 10 µL[8] | To be optimized |
| Column Temperature | Ambient or controlled (e.g., 25°C)[9] | To be optimized |
| Run Time | 4.0 min[6][7] | To be optimized |
4. Mass Spectrometer Conditions
The mass spectrometer should be operated in positive electrospray ionization mode. Optimized compound-dependent parameters for Ulipristal acetate and a potential internal standard (Ulipristal acetate-d3) are provided below. The transitions for this compound would need to be determined by direct infusion but are predicted to have a precursor ion of approximately m/z 482.3.
| Parameter | Ulipristal Acetate | Ulipristal Acetate-d3 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 476.2[6][7] | 479.3[6][7] |
| Product Ion (m/z) | 134.1[6][7] | 416.2[6][7] |
| Dwell Time | To be optimized | To be optimized |
| Collision Energy | To be optimized | To be optimized |
| Declustering Potential | To be optimized | To be optimized |
5. Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample preparation in plasma.[6][7][8]
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.[8]
-
Add 30 µL of the internal standard working solution.[8]
-
Add 200 µL of methanol to precipitate the plasma proteins.[8]
-
Vortex the mixture for 10 minutes.[8]
-
Centrifuge at 4,000 rpm for 10 minutes.[8]
-
Transfer 100 µL of the supernatant to a clean tube.[8]
-
Add 100 µL of a methanol/water (1:1, v/v) solution.[8]
-
Inject 10 µL of the final mixture into the LC-MS/MS system.[8]
Data Presentation
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below based on published data for Ulipristal acetate.
| Validation Parameter | Result |
| Linearity Range | 0.0500 - 100 ng/mL[6] or 0.300 - 300 ng/mL[7] |
| Correlation Coefficient (r) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | RSD < 15% |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[6] |
| Matrix Effect | Should be assessed and minimized |
| Extraction Recovery | Should be consistent and reproducible |
| Stability | Should be evaluated under various conditions |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for the validation of the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Ulipristal Acetate Using Ulipristal Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence studies of ulipristal (B1683391) acetate (B1210297), with a focus on the use of its deuterated analog, ulipristal acetate-d6, as an internal standard for bioanalytical quantification.
Introduction to Ulipristal Acetate and Bioequivalence
Ulipristal acetate is a selective progesterone (B1679170) receptor modulator (SPRM) used for emergency contraception and the treatment of uterine fibroids.[1][2][3] It primarily acts by inhibiting or delaying ovulation.[4][5][6] To ensure the therapeutic interchangeability of generic ulipristal acetate products with the innovator product, regulatory agencies require bioequivalence studies. These studies are designed to demonstrate that the generic formulation exhibits a comparable rate and extent of absorption to the reference product.
This compound is a stable isotope-labeled version of ulipristal acetate, which is an ideal internal standard for quantitative analysis in bioequivalence studies.[7][8] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly improves the accuracy and precision of the quantification of ulipristal acetate in biological matrices like human plasma or serum.[7][9]
Pharmacokinetics of Ulipristal Acetate
Understanding the pharmacokinetic profile of ulipristal acetate is crucial for designing robust bioequivalence studies. Following oral administration, ulipristal acetate is rapidly absorbed.[1][10] It is metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme.[2][11] The terminal elimination half-life of ulipristal acetate is approximately 32 hours.[1][10]
| Pharmacokinetic Parameter | Value (following a single 30 mg oral dose) | Reference |
| Tmax (Time to peak plasma concentration) | Approximately 1 hour (0.5-2.0 h) | [10][12] |
| Cmax (Peak plasma concentration) | 176 ± 89 ng/mL | [10][12] |
| AUC0-inf (Area under the plasma concentration-time curve from time zero to infinity) | 556 ± 260 ng.h/mL | [10][12] |
| t1/2 (Elimination half-life) | 32.4 ± 6.3 hours | [10][12] |
Administration with a high-fat meal can result in a lower Cmax, a delayed Tmax, and a higher AUC0-inf compared to administration in a fasted state.[10][12]
Bioequivalence Study Protocol
This protocol outlines the key considerations for designing and conducting a bioequivalence study of a 30 mg ulipristal acetate tablet.
Study Design
A single-dose, randomized, two-period, two-sequence, crossover study design is recommended for ulipristal acetate bioequivalence studies.[10][13] A fasted state study is generally preferred.[10]
Study Population
Healthy, non-pregnant, non-lactating adult female subjects should be recruited for the study.[10][14]
Dosing and Washout Period
A single 30 mg dose of the test and reference products should be administered.[10][14] Given the long elimination half-life of ulipristal acetate, a washout period of at least 21 days is recommended to prevent carry-over effects.[10][12]
Blood Sampling
Blood samples should be collected at predefined time points to adequately characterize the plasma concentration-time profile of ulipristal acetate. A suggested sampling schedule is as follows: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.[10][13]
Bioanalytical Method
The concentration of ulipristal acetate in plasma samples should be determined using a validated LC-MS/MS method with this compound as the internal standard.
LC-MS/MS Bioanalytical Protocol
This protocol provides a general procedure for the quantification of ulipristal acetate in human plasma using LC-MS/MS.
Materials and Reagents
-
Ulipristal Acetate reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate
-
Human plasma
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting ulipristal acetate from plasma.[9][15]
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add a known amount of this compound internal standard working solution.
-
Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method is essential for accurate quantification. The following are typical parameters:
| Parameter | Typical Condition | Reference |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) | [9] |
| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate | [9] |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid | [9] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| MRM Transition (Ulipristal Acetate) | m/z 476.3 → 416.3 | |
| MRM Transition (this compound) | m/z 482.3 → 422.3 |
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision
-
Matrix effect
-
Extraction recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Mechanism of Action of Ulipristal Acetate
Ulipristal acetate exerts its effect by modulating the progesterone receptor.[1][3] When administered for emergency contraception, it primarily acts by inhibiting or delaying the luteinizing hormone (LH) surge, which in turn prevents or postpones ovulation.[16][17]
Data Analysis and Bioequivalence Assessment
The pharmacokinetic parameters, Cmax and AUC, are calculated for both the test and reference products for each subject. The primary endpoint for bioequivalence assessment is the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of these parameters. For bioequivalence to be concluded, the 90% CI for both Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[13][18]
Conclusion
The use of this compound as an internal standard in a validated LC-MS/MS method is the gold standard for the bioanalytical component of ulipristal acetate bioequivalence studies. A well-designed crossover study in healthy female volunteers, coupled with a robust bioanalytical method, will provide the necessary data to demonstrate the bioequivalence of a generic ulipristal acetate product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ulipristal acetate - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 5. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 6. Ulipristal acetate: a review of its use in emergency contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. extranet.who.int [extranet.who.int]
- 11. scilit.com [scilit.com]
- 12. extranet.who.int [extranet.who.int]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. benchchem.com [benchchem.com]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. Ulipristal blocks ovulation by inhibiting progesterone receptor-dependent pathways intrinsic to the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. extranet.who.int [extranet.who.int]
Troubleshooting & Optimization
Technical Support Center: Ulipristal Acetate-d6 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Ulipristal acetate-d6.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Ulipristal acetate (B1210297) is a poorly water-soluble compound.[1] While specific quantitative solubility data for the deuterated form (d6) is not extensively published, it is expected to have a very similar solubility profile to the non-deuterated Ulipristal acetate. The solubility of a compound is generally not significantly altered by isotopic substitution.[2][3] The table below summarizes the available solubility data for Ulipristal acetate, which can be used as a strong reference for this compound.
Q2: I am observing low or incomplete dissolution of this compound. What are the common causes and how can I troubleshoot this?
A2: Incomplete dissolution can arise from several factors. A primary reason is often the selection of an inappropriate solvent or insufficient solvent volume. Other factors include the dissolution rate and the physical form of the compound. Refer to the troubleshooting workflow below for a systematic approach to resolving dissolution issues.
Q3: Are there any recommended solvent systems for in vivo studies?
A3: For in vivo applications, a common approach for poorly soluble compounds is the use of a co-solvent system. A formulation that has been reported for Ulipristal acetate consists of a mixture of DMSO, PEG300, and Tween 80 in a saline solution. It is crucial to optimize the concentration of each component to ensure the compound remains in solution upon administration and to minimize potential toxicity from the excipients.
Q4: Can the deuteration of this compound affect its solubility compared to the non-deuterated form?
A4: The difference in solubility between a deuterated and a non-deuterated compound is generally considered to be negligible, especially in organic solvents.[2][3] While minor differences in physicochemical properties like polarity can exist, for most experimental purposes, the solubility of Ulipristal acetate can be used as a reliable guide for its deuterated analog.
Data Presentation
Table 1: Solubility of Ulipristal Acetate in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 83[1] | Warmed to facilitate dissolution. |
| Ethanol | 14[1] | - |
| Methanol | Soluble[4] | Quantitative data not specified, but reported as a suitable solvent. |
| Chloroform | Soluble[4] | - |
| Ethyl Acetate | Soluble[4] | - |
| Water | Insoluble | Predicted water solubility is extremely low (e.g., 0.00341 mg/mL).[5] |
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines the basic steps for dissolving this compound in an organic solvent.
-
Preparation:
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer the compound to a suitable sterile vial.
-
-
Dissolution:
-
Add the selected solvent (e.g., DMSO, Methanol) to the vial containing this compound.
-
Vortex the vial for 30-60 seconds.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Protocol 2: Co-solvent System for Enhanced Solubility
This protocol describes the preparation of a stock solution using a co-solvent system, which can be useful for subsequent dilutions in aqueous media.
-
Initial Dissolution:
-
Dissolve this compound in a minimal amount of a strong organic solvent in which it is highly soluble (e.g., DMSO).
-
-
Addition of Co-solvent:
-
Gradually add a less polar, water-miscible co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) while continuously vortexing or stirring. The ratio of the initial solvent to the co-solvent will need to be optimized for your specific application.
-
-
Aqueous Dilution:
-
For final preparations in aqueous buffers, slowly add the co-solvent stock solution to the aqueous phase with vigorous stirring. This should be done in a dropwise manner to prevent precipitation.
-
Protocol 3: Cyclodextrin (B1172386) Inclusion Complexation
This method can significantly enhance the aqueous solubility of steroidal compounds like this compound.[6]
-
Molar Ratio Determination:
-
Determine the appropriate molar ratio of this compound to the selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). A 1:1 molar ratio is a common starting point.
-
-
Complex Formation (Kneading Method):
-
Prepare a slurry of the cyclodextrin in a minimal amount of a suitable solvent (e.g., a water/ethanol mixture).
-
Add the this compound to the slurry.
-
Knead the mixture in a mortar and pestle until a paste is formed.
-
Dry the paste under vacuum to obtain a solid powder of the inclusion complex.
-
-
Dissolution of the Complex:
-
The resulting powder can then be dissolved in an aqueous buffer. The solubility of the complex will be significantly higher than that of the free compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound dissolution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 4. Ulipristal Acetate CAS#: 126784-99-4 [m.chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in Ulipristal acetate-d6 analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing matrix effects in the analysis of Ulipristal (B1683391) acetate-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Ulipristal acetate-d6?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting substances from the sample matrix.[1] In bioanalysis, components like phospholipids, salts, and proteins present in biological samples (e.g., plasma, serum) can interfere with the analysis.[1] This interference can either suppress or enhance the signal of the analyte at the detector, leading to inaccurate and imprecise quantification.[1] Ion suppression is the more common phenomenon, where matrix components compete with the analyte for ionization, resulting in a weaker signal.[1]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, which allows for accurate quantification based on the response ratio.[1][2] However, a SIL-IS may not always perfectly compensate for matrix effects.[1] In cases of severe matrix effects, the analyte and internal standard signals can be affected to slightly different extents, which can lead to variability.[1] Furthermore, very high concentrations of matrix components can cause a significant loss of signal for both the analyte and the IS, potentially compromising the assay's sensitivity.[1]
Q3: How can I experimentally determine if matrix effects are causing poor accuracy and precision in my this compound analysis?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[1] This involves comparing the response of the analyte in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix from multiple sources.[1] A significant difference in the signal response indicates the presence of matrix effects.[1] A qualitative assessment can be done using the post-column infusion technique, which helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[3]
Q4: What are the most common sample preparation methods to minimize matrix effects for this compound?
A4: The most common sample preparation methods are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
-
Protein Precipitation (PPT): This is a simple and fast technique, often performed with methanol (B129727) or acetonitrile (B52724).[1] However, it is generally less effective at removing interfering matrix components like phospholipids.[5]
-
Liquid-Liquid Extraction (LLE): LLE is more complex than PPT but provides a cleaner extract, which can significantly reduce matrix effects.[1][4] It involves using solvents like hexane (B92381) and dichloromethane.[4]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE and PPT and has the ability to concentrate the analyte.[6] It is a highly selective method but may require more extensive method development.[6]
Q5: What are the typical LC-MS/MS parameters for Ulipristal acetate (B1210297) analysis?
A5: For the analysis of Ulipristal acetate, reversed-phase C18 columns are most frequently used for chromatographic separation.[1] The mobile phase typically consists of a combination of an aqueous phase (often water with an additive like formic acid or ammonium (B1175870) acetate to improve ionization) and an organic phase (typically acetonitrile or methanol).[1][7] Ulipristal acetate is usually analyzed in positive electrospray ionization (ESI+) mode.[1] A common multiple reaction monitoring (MRM) transition is m/z 476.2 → 134.1.[1][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity / High Signal Variability | Ion Suppression/Matrix Effects | 1. Improve Sample Cleanup: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[1] 2. Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte peak from regions of ion suppression. This can be identified using the post-column infusion technique.[3] 3. Sample Dilution: Diluting the sample can mitigate matrix effects, but be mindful of the assay's sensitivity.[1] |
| Inefficient Ionization | 1. Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature. 2. Check Mobile Phase Additives: Ensure the appropriate additive (e.g., formic acid, ammonium acetate) is being used to promote ionization.[1] | |
| Contaminated LC System | 1. Flush the System: Flush the entire LC system, including the injector and tubing, with a strong solvent mixture like isopropanol/water.[1] 2. Check for Leaks: Inspect the system for any leaks, particularly around fittings and seals.[1] | |
| Inaccurate Quantification | Inadequate Compensation by Internal Standard | 1. Verify Co-elution: Ensure the internal standard (this compound) co-elutes as closely as possible with the analyte. 2. Evaluate Different Internal Standards: If significant differential matrix effects are observed, consider if a different deuterated standard is available or if the concentration of the IS needs optimization. |
| Non-linearity of Calibration Curve | 1. Matrix Effects at High Concentrations: High concentrations of matrix components can lead to non-linearity. Evaluate matrix effects at different concentration levels.[9] 2. Detector Saturation: If the signal is too high, dilute the samples. | |
| Peak Shape Issues (Tailing, Fronting, Splitting) | Column Contamination or Degradation | 1. Flush the Column: Flush the column with a strong solvent.[1] 2. Replace Guard/Analytical Column: If the problem persists, replace the guard column or the analytical column.[1] |
| Secondary Interactions with Column | 1. Modify Mobile Phase: Add a small amount of a competing agent like triethylamine (B128534) or adjust the mobile phase pH.[1] 2. Consider Metal-Free Columns: For certain compounds, interactions with metal surfaces in standard columns can cause peak shape issues and ion suppression.[10] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects (General Trends)
| Technique | Relative Matrix Effect | Recovery | Selectivity | Throughput | Notes |
| Protein Precipitation (PPT) | High | Moderate to High | Low | High | Prone to phospholipid interference.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Moderate | Provides cleaner extracts than PPT.[1] |
| Solid-Phase Extraction (SPE) | Low | High | High | Low to Moderate | Offers the cleanest extracts and can concentrate the analyte.[6] |
Note: The actual extent of matrix effect and recovery is analyte and matrix dependent and should be experimentally determined.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare Ulipristal acetate standards in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations.
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., plasma, serum). Process these blank samples through your entire extraction procedure. After extraction, spike the resulting extracts with the Ulipristal acetate standards to the same final concentrations as in Set A.
-
Set C (Blank Matrix): Process a blank matrix sample without spiking any analyte.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using your validated LC-MS/MS method.
3. Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor for each concentration level and each matrix lot using the following formula:
-
MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
4. Calculation of IS-Normalized Matrix Factor:
-
If using an internal standard (this compound), calculate the IS-Normalized Matrix Factor.
-
Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
5. Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized matrix factors from the different matrix lots should typically be ≤15%.
Caption: Workflow for quantitative matrix effect assessment.
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This protocol helps to identify retention time regions with ion suppression or enhancement.
1. Experimental Setup:
-
Set up your LC-MS/MS system as you normally would for your analysis.
-
Using a T-connector, introduce a constant flow of a standard solution of Ulipristal acetate into the eluent from the LC column before it enters the mass spectrometer's ion source. This infusion is typically done using a syringe pump.
2. Procedure:
-
Begin the constant infusion of the Ulipristal acetate standard solution.
-
Inject a prepared blank matrix extract (processed using your sample preparation method) onto the LC column.
-
Monitor the signal of the infused Ulipristal acetate standard throughout the chromatographic run.
3. Data Interpretation:
-
A stable, flat baseline for the infused analyte's signal indicates no matrix effects.
-
A dip or decrease in the signal at a specific retention time indicates a region of ion suppression .
-
A spike or increase in the signal indicates a region of ion enhancement .
4. Application:
-
The information obtained from this experiment can be used to adjust your chromatographic method to ensure that your analyte of interest (this compound) does not elute in a region of significant ion suppression.
Caption: Post-column infusion experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is SPE necessary for environmental analysis? A quantitative comparison of matrix effects from large-volume injection and solid-phase extraction based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ulipristal Acetate-d6 Analysis
Welcome to the technical support center for the analysis of Ulipristal (B1683391) acetate-d6. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, such as peak tailing, encountered during HPLC and LC-MS/MS analysis.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge.[1] This distortion can compromise the accuracy and precision of quantification.[2] This guide addresses the specific causes of peak tailing for Ulipristal acetate-d6 and provides systematic solutions.
Q1: My this compound peak is tailing. What are the most likely causes?
A1: Peak tailing for this compound, a compound with a basic dimethylamino group, is most often caused by secondary interactions with the stationary phase.[3][4][5] The primary causes are:
-
Silanol (B1196071) Interactions: The basic nitrogen on this compound can interact strongly with acidic silanol groups present on the surface of silica-based HPLC columns (like C18).[1][3][6] This is a very common cause of tailing for basic compounds, especially when the mobile phase pH is above 3.[3]
-
Mobile Phase pH: The mobile phase pH being close to the pKa of this compound (predicted around 4.9-5.5) can lead to the compound existing in both ionized and non-ionized forms, resulting in peak distortion.[1][5][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[1][6]
Q2: How can I systematically troubleshoot and solve the peak tailing issue?
A2: A logical troubleshooting approach is crucial. The following workflow can help you identify and resolve the problem.
Frequently Asked Questions (FAQs)
Q3: What is the primary chemical interaction causing peak tailing for this compound?
A3: The primary cause is an ion-exchange interaction between the positively charged dimethylamino group of this compound (when protonated in the mobile phase) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica (B1680970) stationary phase surface.[3][4][8] This secondary retention mechanism delays a portion of the analyte molecules from eluting, resulting in a "tail."
Q4: Which type of HPLC column is best to minimize tailing for this compound?
A4: To minimize tailing, use a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping uses small silanes to block the majority of residual silanol groups, reducing the sites available for secondary interactions.[3] Columns with polar-embedded phases can also provide shielding for basic compounds and improve peak shape.[1]
Q5: How does mobile phase composition affect peak shape?
A5: Mobile phase composition is critical. The key factors are pH, buffer concentration, and the organic modifier.
| Parameter | Effect on Peak Tailing | Recommendation for this compound |
| Mobile Phase pH | High pH (>4) increases silanol ionization, worsening tailing.[1][3] pH near the pKa (~5.2) causes peak distortion. | Operate at a low pH (e.g., 2.5 - 3.5) using an acid like formic acid or phosphoric acid to suppress silanol activity.[3][9] |
| Buffer Concentration | Insufficient buffering can lead to pH shifts on the column, causing poor reproducibility and tailing.[6] | Use a buffer concentration of 10-25 mM to ensure a stable pH.[10] Ammonium acetate (B1210297) or formate (B1220265) are good choices for LC-MS compatibility. |
| Additive (e.g., TEA) | A basic additive like Triethylamine (TEA) acts as a competing base, binding to active silanol sites and shielding the analyte from them. | If low pH is not sufficient, add a small amount of TEA (e.g., 0.05% or ~25mM) to the mobile phase.[6][9] Note: TEA is not ideal for MS. |
| Organic Modifier | Acetonitrile (B52724) and methanol (B129727) can have different effects on peak shape due to their solvent properties. | Test both acetonitrile and methanol. Acetonitrile often provides sharper peaks, but methanol can sometimes offer different selectivity.[1] |
Q6: Can my sample preparation or injection solvent cause peak tailing?
A6: Yes. If the sample is dissolved in a solvent that is much stronger (i.e., more non-polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing.[2] This is known as a solvent mismatch effect. Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.
Reference Experimental Protocol
This section provides a baseline UPLC-MS/MS method for the analysis of this compound, designed to produce symmetrical peak shapes.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a clean vial for injection.
Chromatographic Conditions
-
Column: High-purity, end-capped C18 column (e.g., Kinetex EVO C18, 2.1 x 50 mm, 2.6 µm).[12]
-
Mobile Phase A: Water with 0.1% Formic Acid (or 2 mM Ammonium Acetate).[12]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 30% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 30% B
-
4.5 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11][13]
-
MRM Transition: Monitor the appropriate precursor-to-product ion transition for this compound. This will be shifted from the non-deuterated compound (m/z 476.2 → 134.1) based on the number and location of deuterium (B1214612) atoms.[11][12]
-
Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for your specific instrument.[11]
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Ulipristal Acetate - Protheragen [protheragen.ai]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. benchchem.com [benchchem.com]
- 12. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Signal Intensity of Ulipristal Acetate-d6
Welcome to the technical support center for Ulipristal acetate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal intensity of this compound in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Ulipristal acetate (B1210297), a selective progesterone (B1679170) receptor modulator.[1][2] It is primarily used as an internal standard for the quantification of Ulipristal acetate in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound is ideal because it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation and analysis, which enhances accuracy and precision.[3]
Q2: I am observing low signal intensity for this compound in my LC-MS/MS analysis. What are the common causes?
A2: Low signal intensity of an internal standard can stem from several factors. The most common causes include errors in sample preparation (e.g., incorrect spiking), ion suppression due to matrix effects, instrument contamination, degradation of the internal standard, or suboptimal LC-MS/MS parameters.[4]
Q3: How can I investigate and mitigate matrix effects that may be suppressing the signal of this compound?
A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte and internal standard.[4] To investigate this, you can perform a post-column infusion experiment.[4] To mitigate matrix effects, consider more effective sample preparation methods like liquid-liquid extraction (LLE) instead of protein precipitation (PPT) for a cleaner sample extract.[3][5] Sample dilution can also help reduce the concentration of interfering matrix components.[3][6]
Q4: Could the position of the deuterium (B1214612) labels on this compound affect its signal stability?
A4: Yes, the stability of the deuterium labels is crucial. If the deuterium atoms are on positions that can undergo hydrogen-deuterium exchange with the solvent or matrix components, it can lead to a decrease in the signal of the deuterated internal standard and affect the accuracy of quantification.[6] It is important to use an internal standard where the labels are on stable positions, such as a carbon backbone.[6]
Q5: I am observing a shift in retention time between Ulipristal acetate and this compound. Is this normal?
A5: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect."[6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[6] While often minimal, it's important to ensure that the peak integration is accurate for both the analyte and the internal standard. If the shift is significant, it could lead to differential matrix effects, and you may need to adjust your chromatographic conditions to improve co-elution.[6]
Q6: Why is my 2H NMR signal for this compound weak, and how can I improve it?
A6: The deuterium nucleus (²H) has a significantly lower magnetogyric ratio compared to the proton (¹H), which results in inherently lower sensitivity and resonance frequency in NMR spectroscopy.[7] Additionally, the quadrupolar nature of the deuterium nucleus can lead to broader lines and faster relaxation, further reducing the signal height.[7] To improve the signal, you can increase the sample concentration, increase the number of scans, and optimize acquisition parameters like the recycle delay.[7] Using a high-field NMR spectrometer will also enhance sensitivity. For 2H NMR, it is recommended to use a non-deuterated (protonated) solvent.[7][8]
Troubleshooting Guides
LC-MS/MS Signal Intensity Issues
This guide provides a systematic approach to troubleshooting common issues related to the signal intensity of this compound in LC-MS/MS analyses.
Troubleshooting Workflow for Low Signal Intensity
Caption: Troubleshooting workflow for low signal intensity.
Common Causes and Solutions for Poor Signal Intensity
| Observation | Potential Cause | Recommended Action |
| Abruptly low or absent signal in a few samples. | Internal Standard Spiking Error | Manually review the preparation steps for the affected samples.[4] |
| Gradual or sudden signal drop at a specific retention time. | Matrix Effects | Perform a post-column infusion experiment to confirm ion suppression. Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction.[3][4] |
| Gradual decrease in signal over a batch of samples. | Instrument Contamination | Clean the ion source and rerun system suitability tests.[4] |
| Consistently low signal across all samples and standards. | Internal Standard Degradation | Prepare a fresh internal standard spiking solution.[4] |
| Random and significant signal variability across the run. | Autosampler Malfunction | Perform an injection precision test to check the autosampler performance.[4] |
| Low signal intensity for product ions in MS/MS. | Incorrect collision energy settings or inefficient fragmentation. | Optimize the collision energy for the specific MRM transition of this compound. |
²H NMR Signal Intensity Issues
Troubleshooting Workflow for Weak ²H NMR Signal
References
Preventing degradation of Ulipristal acetate-d6 during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ulipristal (B1683391) acetate-d6 during analysis.
Troubleshooting Guide
Encountering issues during the analysis of Ulipristal acetate-d6? This guide provides potential causes and solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent internal standard (this compound) signal | 1. Degradation of this compound: Exposure to acidic/basic conditions, high temperatures, light, or oxidizing agents. 2. Hydrogen/Deuterium (B1214612) (H/D) Exchange: Loss of deuterium labels to protons from the solvent or matrix, especially in protic solvents (e.g., water, methanol) and under non-neutral pH. 3. Suboptimal LC-MS conditions: Poor ionization, matrix effects. | 1. Control environmental factors: Prepare solutions fresh, use amber vials to protect from light, and maintain low temperatures (e.g., 4°C in the autosampler). 2. Optimize solvent and pH: Use aprotic solvents (e.g., acetonitrile) for stock solutions. Ensure the pH of the mobile phase is maintained between 2.5 and 7.[1] 3. Optimize MS parameters: Adjust ionization source settings. Evaluate and mitigate matrix effects by modifying sample preparation or chromatographic separation. |
| Appearance of unexpected peaks in the chromatogram | 1. Formation of degradation products: Ulipristal acetate (B1210297) is known to degrade under stress conditions. 2. Isotopic variants: Presence of partially deuterated or non-deuterated Ulipristal acetate in the standard. | 1. Perform forced degradation studies: Identify the retention times of potential degradation products. 2. Verify isotopic purity: Check the certificate of analysis for the isotopic purity of the this compound standard. |
| Poor peak shape (tailing, splitting) | 1. Interaction with active sites on the column: Residual silanols on C18 columns can interact with the analyte. 2. Co-elution with interfering matrix components. 3. Inadequate column equilibration. | 1. Use a suitable column: Employ a well-end-capped C18 column or consider a different stationary phase. 2. Optimize sample preparation: Implement a more rigorous cleanup step to remove interfering substances. 3. Ensure proper equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 5-10 column volumes) between injections.[2] |
| Shift in retention time | 1. Changes in mobile phase composition or pH. 2. Column temperature fluctuations. 3. Column degradation. | 1. Prepare fresh mobile phase: Ensure accurate and consistent mobile phase preparation. 2. Use a column oven: Maintain a stable column temperature.[2] 3. Flush or replace the column: If performance degrades, flush the column with a strong solvent or replace it.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Ulipristal acetate?
A1: Forced degradation studies on Ulipristal acetate have shown that it is susceptible to degradation under several conditions:
-
Acidic and Alkaline Hydrolysis: The molecule can hydrolyze under both acidic and basic conditions.[3]
-
Oxidation: It is prone to oxidative degradation.[3]
-
Thermal Degradation: Elevated temperatures can lead to degradation.[3]
-
Photodegradation: Exposure to light can cause degradation.[3]
It is crucial to assume that the deuterated analog, this compound, will exhibit similar vulnerabilities.
Q2: How can I prevent Hydrogen/Deuterium (H/D) exchange of my this compound internal standard?
A2: H/D exchange can compromise the accuracy of your analysis. To minimize this risk:
-
Solvent Choice: Whenever possible, use aprotic solvents like acetonitrile (B52724) for preparing stock solutions. Minimize the exposure to protic solvents such as water and methanol.
-
pH Control: Maintain the pH of your sample and mobile phase within a neutral range (ideally between 2.5 and 7) as both highly acidic and basic conditions can catalyze H/D exchange.[1]
-
Temperature: Keep your samples and standards cool (e.g., 4°C in the autosampler) as higher temperatures can accelerate the exchange rate.[1]
-
Label Position: The deuterium labels on the dimethylamino group of this compound are on methyl groups attached to a nitrogen. While generally more stable than deuterons on heteroatoms themselves (like O-D or N-D), they can still be susceptible to exchange under harsh conditions.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, it is recommended to store this compound at -20°C.[4] Stock solutions should also be stored at low temperatures and protected from light. Before use, allow the standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the vial.
Q4: What type of analytical column is best suited for the analysis of this compound?
A4: Reversed-phase C18 columns are most commonly used for the chromatographic separation of Ulipristal acetate and are suitable for its deuterated analog.[2] Using a high-purity, well-end-capped C18 column will help to minimize peak tailing and improve resolution.
Q5: What are typical mobile phases for the LC-MS analysis of this compound?
A5: A typical mobile phase for the analysis of Ulipristal acetate consists of a mixture of an aqueous and an organic phase. The organic phase is usually acetonitrile or methanol. The aqueous phase is often water with an additive like formic acid or ammonium (B1175870) acetate to improve ionization and peak shape.[2]
Quantitative Data on Ulipristal Acetate Degradation
The following table summarizes the results from a forced degradation study of Ulipristal acetate (non-deuterated) . This data can be used as a guide to understand the potential stability of this compound under similar stress conditions.
| Stress Condition | Reagent/Parameter | Duration | % Degradation |
| Acidic Hydrolysis | 0.1 N Methanolic HCl | 1 hour at 60°C | Not specified, but degradation observed |
| Alkaline Hydrolysis | 0.01 N Methanolic NaOH | 15 minutes | 20.20% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 17.25% |
| Thermal Degradation | 60°C | 4 hours | 10.02% |
| Photodegradation | UV light (254 nm) | 24 hours | 12.50% |
Data adapted from a stability-indicating HPTLC method development study for Ulipristal acetate.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a high-purity aprotic solvent, such as acetonitrile, to a final concentration of 1 mg/mL. Use an amber vial to protect from light.
-
Working Solution Preparation: Serially dilute the stock solution with the appropriate solvent (e.g., acetonitrile or mobile phase) to the desired concentration for spiking into samples.
-
Storage: Store the stock and working solutions at -20°C when not in use.
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is suitable for the analysis of this compound in plasma or serum samples.
-
Sample Aliquoting: To a 100 µL aliquot of plasma/serum sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.[2]
Visualizations
Caption: Experimental workflow for the analysis of this compound with integrated troubleshooting checkpoints.
Caption: Simplified signaling pathway of Ulipristal acetate as a selective progesterone receptor modulator.
References
Technical Support Center: Isotopic Exchange Issues with Deuterium-Labeled Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to isotopic exchange with deuterium-labeled standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem for my analysis?
Isotopic exchange, in this context, refers to the chemical reaction where a deuterium (B1214612) atom on a labeled standard is replaced by a hydrogen atom (proton) from its surroundings, such as the solvent or sample matrix.[1][2] This process, also known as H/D or back-exchange, can significantly compromise the accuracy and precision of quantitative analyses, particularly in mass spectrometry.[1][3] The primary issues arising from isotopic exchange are:
-
Inaccurate Quantification: The loss of deuterium from the internal standard leads to a diminished and unstable signal, which can cause variability in the analytical results.[4][5]
-
False Positives: If the deuterated internal standard loses its label, it can be incorrectly identified as the unlabeled analyte, leading to an overestimation of the analyte's concentration.[1][3]
Q2: Which factors have the most significant impact on the rate of isotopic exchange?
The stability of deuterium labels is influenced by several key factors:
-
pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. Both highly acidic and, more notably, basic conditions can catalyze and accelerate the exchange process.[6][7] For many compounds, the minimum exchange rate occurs in a pH range of approximately 2.5 to 3.0.[6][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1][6] Storing and analyzing samples at elevated temperatures can lead to a significant loss of deuterium over time.[6]
-
Solvent: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[1][6] Prolonged exposure to these solvents increases the potential for exchange.[6]
-
Position of the Deuterium Label: The chemical environment of the deuterium atom is critical.[1][6] Labels on or near functional groups that can participate in acid-base chemistry, such as those on heteroatoms (e.g., -OH, -NH2) or on carbons adjacent to carbonyl groups, are more susceptible to exchange.[1][5][9]
Q3: My deuterated internal standard and analyte have different retention times in my LC-MS analysis. What causes this and how can I fix it?
This phenomenon is known as the "isotope effect" and can occur due to slight differences in the physicochemical properties between the deuterated and non-deuterated compounds.[10][11] This can lead to incomplete co-elution of the analyte and the internal standard, potentially subjecting them to different matrix effects and causing inaccurate results.[10][12]
Troubleshooting steps include:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help improve co-elution.[10]
-
Use a Lower Resolution Column: In some instances, a column with lower resolution can help the peaks of the analyte and internal standard to overlap.[10]
-
Consider Alternative Isotopes: If the issue persists, using an internal standard labeled with a more stable isotope like Carbon-13 (¹³C) can be a solution, as they are less prone to chromatographic shifts.[6][10]
Q4: How should I properly store my deuterium-labeled standards to ensure their stability?
To maintain the integrity of your deuterium-labeled standards, proper storage is crucial:
-
Container: Store standards in high-quality, tightly sealed vials to prevent exposure to atmospheric moisture and solvent evaporation.[1][13]
-
Temperature: Adhere to the manufacturer's recommended storage temperature. For solutions, storing at low temperatures (-20°C or -80°C) can significantly slow down the rate of exchange.[8]
-
Solvent Choice: Whenever possible, store standards in aprotic solvents like acetonitrile (B52724) or tetrahydrofuran.[8] If an aqueous solution is required, consider using a D₂O-based buffer.[8]
Q5: Are there more stable alternatives to deuterium-labeled standards?
Yes, other stable isotope-labeled standards offer greater stability against back-exchange. The most common alternatives are:
-
¹³C-labeled Internal Standards: Carbon-13 isotopes are incorporated into the carbon backbone of the molecule and are not susceptible to chemical exchange under typical analytical conditions, making them a more robust choice.[6]
-
¹⁵N-labeled Internal Standards: For compounds containing nitrogen, ¹⁵N can be used. Similar to ¹³C, these labels are stable and do not undergo back-exchange.[6]
The main drawback of ¹³C and ¹⁵N-labeled standards is their higher synthesis cost compared to deuterated standards.[6][7]
Troubleshooting Guides
Guide 1: Investigating the Loss of a Deuterium Label
This guide provides a systematic approach to identifying the source of deuterium exchange in your experiment.
Symptoms:
-
Inconsistent or lower-than-expected signal from the deuterium-labeled internal standard.[8]
-
Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard.[8]
Workflow:
Data Presentation
The following table summarizes the key factors that influence the rate of hydrogen-deuterium exchange.
| Factor | Condition that Increases Exchange Rate | Condition that Decreases Exchange Rate |
| pH | Acidic (below 2) and Basic (above 8)[8] | pH ~2.5-3 (for amide protons)[8][13] |
| Temperature | High Temperature[8] | Low Temperature (e.g., 0°C)[8] |
| Solvent | Protic Solvents (H₂O, MeOH, EtOH)[8] | Aprotic Solvents (ACN, THF, Dioxane)[8] |
| Label Position | On Heteroatoms (O, N, S)[13] | On stable carbon positions[13] |
| Alpha to Carbonyl group[13] | Aromatic/Aliphatic C-H[13] |
This table provides a qualitative summary based on established principles of chemical kinetics.
The table below provides a hypothetical example of data from an experiment assessing the stability of a deuterium-labeled standard under different conditions.
| Condition | Incubation Time (hours) | IS Peak Area (counts) | Unlabeled Analyte Peak Area (counts) | % Back-Exchange (Calculated) |
| Control (t=0) | 0 | 1,000,000 | 500 | 0.05% |
| 4°C, pH 3 | 24 | 995,000 | 800 | 0.08% |
| 25°C, pH 7 | 24 | 850,000 | 15,000 | 1.50% |
| 40°C, pH 9 | 24 | 600,000 | 50,000 | 5.00% |
% Back-Exchange is calculated for illustrative purposes as: [(Analyte Area at t=x) - (Analyte Area at t=0)] / (IS Area at t=0) * 100. This is a simplified calculation and actual methods may vary.
Experimental Protocols
Protocol 1: Evaluation of H/D Back-Exchange in a Sample Matrix
Objective: To determine if the deuterium labels on an internal standard are exchanging with protons from the sample matrix.[5]
Methodology:
-
Prepare two sets of samples:
-
Incubate both sets of samples under conditions that mimic your analytical method (e.g., time, temperature, pH).[5]
-
Process the samples using your established extraction procedure.[5]
-
Analyze the samples by LC-MS/MS.[5]
-
Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates that H/D back-exchange is occurring.[5]
Protocol 2: Minimizing Back-Exchange During LC-MS Analysis
Objective: To analyze deuterium-labeled compounds while minimizing the loss of the deuterium label during the analytical run.[8]
Key Principle: The rate of H/D exchange can be significantly slowed by maintaining a low pH and low temperature.[8]
Experimental Protocol:
-
Sample Preparation:
-
LC System:
-
MS System:
-
Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of any back-exchange.[8]
-
Visualization of Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Recovery of Ulipristal Acetate-d6
Welcome to the technical support center for the bioanalysis of Ulipristal (B1683391) acetate-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Ulipristal acetate-d6 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable internal standard for the analysis of Ulipristal acetate (B1210297)?
A stable isotope-labeled internal standard, such as Ulipristal acetate-d3 or this compound, is the ideal choice.[1] These internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, which improves accuracy and precision.[1]
Q2: Which extraction methods are most effective for recovering this compound from biological matrices?
The two most common and effective methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1] PPT, often performed with methanol (B129727) or acetonitrile (B52724), is a simpler and faster technique.[1][2][3] LLE, using solvents like a combination of hexane (B92381) and dichloromethane, can provide a cleaner extract and may reduce matrix effects.[1][4] Solid-phase extraction (SPE) is another viable option for achieving a very clean extract.[5]
Q3: What are the typical analytical techniques used for the quantification of this compound?
A UPLC-MS/MS (Ultra-Performance Liquid Chromatography with tandem mass spectrometry) method is commonly used for the accurate and sensitive measurement of Ulipristal acetate and its deuterated analogs in biological samples like human serum and plasma.[2][3][4] The analysis is typically performed in positive electrospray ionization (ESI+) mode, monitoring specific precursor-product ion transitions.[1][2][3] For Ulipristal acetate-d3, a common transition is m/z 479.3 → 416.2.[2][3]
Q4: Why is the recovery of my deuterated internal standard, this compound, low or variable?
Low or variable recovery of a deuterated internal standard can be attributed to several factors, including:
-
Inefficient Extraction: Issues during protein precipitation, LLE, or SPE can lead to the loss of the internal standard.[5]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the deuterated standard in the mass spectrometer, leading to inaccurate measurements.[5][6][7]
-
Non-Specific Binding: The internal standard can adsorb to the surfaces of collection tubes, pipette tips, and well plates.[5]
-
Instability of the Deuterated Standard: In some cases, deuterium (B1214612) atoms can exchange with hydrogen atoms from the surrounding solvent (H-D exchange), which alters the mass of the standard and affects its quantification.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete Protein Precipitation: The analyte may be trapped within protein aggregates. | Optimize the type and volume of the organic solvent (e.g., acetonitrile, methanol).[5] Ensure thorough vortexing to create a fine protein suspension.[5] Consider performing the precipitation at a lower temperature (on ice) to enhance protein precipitation.[5] |
| Analyte Co-precipitation: The deuterated standard may precipitate along with the proteins. | Adjust the pH of the sample or the precipitation solvent.[5] Experiment with different organic solvents.[5] | |
| Inefficient Liquid-Liquid Extraction: The chosen solvent system may not be optimal for extracting this compound. | Test different organic solvents and their ratios (e.g., hexane and dichloromethane).[4] Optimize the pH of the aqueous phase to ensure the analyte is in a neutral form for better extraction into the organic phase. | |
| Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to release the analyte from the sorbent. | Use a stronger elution solvent or increase the volume of the elution solvent.[5] | |
| High Variability in Recovery | Differential Extraction Recovery: The analyte and the internal standard may have different extraction recoveries. | Validate the extraction procedure to ensure consistent and comparable recovery for both the analyte and the internal standard.[6] |
| Inconsistent Sample Handling: Variations in vortexing time, temperature, or centrifugation speed can affect recovery. | Standardize all sample handling steps in the protocol. | |
| Poor Peak Shape in Chromatography | Suboptimal Mobile Phase: The composition of the mobile phase may not be suitable for Ulipristal acetate. | Optimize the mobile phase, which is often a combination of an aqueous phase with an additive like formic acid or ammonium (B1175870) acetate and an organic phase like acetonitrile or methanol.[1][2] |
| Column Overloading: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-elution of Matrix Components: Endogenous materials from the biological sample are interfering with the ionization of the analyte. | Improve sample cleanup using techniques like SPE to remove interfering components.[6] Optimize chromatographic conditions to separate the analyte from interfering matrix components.[6][7] |
| Exogenous Contaminants: Materials leached from plastic tubes can cause matrix effects. | Use the same brand of plastic tubes for processing all samples and standards.[8] |
Quantitative Data Summary
The following table summarizes typical recovery data for Ulipristal acetate from biological matrices using different extraction methods, as reported in various studies. Note that while these studies focus on the parent compound, the recovery of the deuterated internal standard (IS) is expected to be very similar.
| Extraction Method | Biological Matrix | Analyte/IS | Average Recovery (%) | Precision (%RSD) | Reference |
| Protein Precipitation | Human Plasma | Ulipristal Acetate | >85% | <15% | [3] |
| Protein Precipitation | Human Plasma | Ulipristal Acetate / UPA-d3 | Not explicitly stated, but method validated | <15% | [2][9] |
| Liquid-Liquid Extraction | Human Serum | Ulipristal Acetate | Not explicitly stated, but method validated | Within acceptable limits | [4] |
RSD: Relative Standard Deviation
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of a plasma or serum sample, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).[1]
-
Add 300 µL of cold methanol or acetonitrile.[1]
-
Vortex the mixture for 1 minute to ensure thorough protein precipitation.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 250 µL of a serum sample, add the this compound internal standard.[1]
-
Add 1 mL of the extraction solvent (e.g., a mixture of hexane and dichloromethane).[1][4]
-
Vortex the mixture for 5 minutes to ensure efficient extraction.[1]
-
Centrifuge the samples at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.[1]
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water or a weak buffer) onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eijppr.com [eijppr.com]
- 8. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Ulipristal Acetate Quantification with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of Ulipristal acetate (B1210297), a selective progesterone (B1679170) receptor modulator, the choice of an appropriate internal standard is critical for robust and reproducible results. This guide provides an objective comparison of analytical method validation using a deuterated internal standard, Ulipristal acetate-d6, against methods employing non-deuterated alternatives, supported by established scientific principles and comparative data.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This superiority stems from the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This ensures that any variability encountered during sample preparation, chromatography, and ionization affects both the analyte and the internal standard to the same extent, leading to more accurate and precise quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its ability to effectively compensate for matrix effects, which are a common source of error in bioanalytical methods. Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. As this compound co-elutes with the non-labeled Ulipristal acetate and experiences the same ionization effects, it provides a more reliable correction factor compared to a non-deuterated internal standard, which may have different chromatographic behavior and ionization efficiency.
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) | Rationale for Superior Performance of Deuterated IS |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99 | Typically ≥ 0.99 | Both can achieve good linearity, but the reliability of each point on the curve is higher with a deuterated IS due to better correction for variability. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | May exceed ±15% due to differential matrix effects | The deuterated IS more accurately tracks the analyte's behavior through the analytical process, leading to lower bias. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Can be > 15%, especially with variable matrix effects | The consistent co-elution and ionization response of the deuterated IS results in lower variability in the analyte-to-IS ratio. |
| Matrix Effect (% CV of IS-normalized MF) | Typically < 15% | Can be > 15% | The deuterated IS effectively normalizes for ion suppression or enhancement across different biological samples. |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ from analyte recovery | The near-identical chemical properties ensure that the deuterated IS is extracted with the same efficiency as the analyte. |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation; MF: Matrix Factor
Experimental Protocols
A robust and validated LC-MS/MS method is essential for the accurate quantification of Ulipristal acetate in biological matrices. The following is a representative experimental protocol based on published methods.[1][2][3]
Sample Preparation: Protein Precipitation
-
To 50 µL of a human plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 200 µL of methanol (B129727) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ulipristal acetate) | m/z 476.3 → 378.2 |
| MRM Transition (this compound) | m/z 482.3 → 384.2 |
Visualizing the Workflow and Rationale
To better understand the experimental process and the critical role of the deuterated internal standard, the following diagrams illustrate the analytical workflow and the concept of matrix effect compensation.
Experimental workflow for the validation of an analytical method for Ulipristal acetate.
Compensation for matrix effects by a deuterated internal standard.
References
Precision and Accuracy in Ulipristal Acetate Quantification: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Ulipristal (B1683391) acetate (B1210297) (UPA) is paramount for pharmacokinetic studies, bioequivalence assessment, and quality control. This guide provides a comparative overview of various analytical methods, with a focus on the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
The use of a deuterated internal standard, such as Ulipristal acetate-d3 or a similar stable isotope-labeled variant like Ulipristal acetate-d6, is a cornerstone of robust bioanalytical methods, offering superior accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] This guide presents supporting experimental data from validated methods to aid in the selection of the most appropriate analytical technique for your research needs.
Comparative Analysis of Method Performance
The following table summarizes the accuracy and precision data from various validated analytical methods for the quantification of Ulipristal acetate. The LC-MS/MS method, particularly when employing a deuterated internal standard, consistently demonstrates high accuracy and precision over a wide linear range, making it the gold standard for bioanalytical applications.[1][2][3]
| Method | Internal Standard | Matrix | Linear Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| LC-MS/MS | Ulipristal acetate-d3 | Human Plasma | 0.0500 - 100 ng/mL | < 15% | < 15% | Within ±15% of nominal | [1] |
| LC-MS/MS | Ulipristal acetate-d3 | Human Plasma | 0.300 - 300 ng/mL | Well within limits | Well within limits | Well within limits | [2] |
| UPLC-MS/MS | Not Specified | Human Serum | 0.1 - 250 ng/mL | Within acceptable limits | Within acceptable limits | Within acceptable limits | [3] |
| LC-MS/MS | Levonorgestrel | Human Plasma | 1 - 300 ng/mL | LQC: 8.4%, MQC: 5.3%, HQC: 3.4% | Not Specified | LQC: 95.8%, MQC: 101.2%, HQC: 103% | [4] |
| RP-HPLC | Not Applicable | Bulk and Dosage Form | 20 - 50 µg/mL | < 0.78% | < 0.78% | Not Specified | [5] |
| RP-HPLC | Not Applicable | Bulk and Dosage Form | 10 - 60 µg/mL | < 2% | < 2% | Not Specified | [6] |
| HPTLC | Not Applicable | Bulk and Dosage Form | 30 - 150 ng/spot | 1.14% | 1.68% | 98.56% | [7][8] |
| HPTLC | Not Applicable | Bulk and Dosage Form | 400 - 3600 ng/band | Not Specified | Not Specified | 100.05 - 100.65% | [9] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation
Experimental Workflows and Methodologies
The selection of an analytical method is often guided by the required sensitivity, selectivity, and the nature of the sample matrix. Below are detailed experimental protocols for the key methods cited in this guide.
Experimental Workflow for LC-MS/MS Quantification of Ulipristal Acetate
Caption: General workflow for Ulipristal acetate analysis by LC-MS/MS.
Detailed Methodologies
1. LC-MS/MS Method with Deuterated Internal Standard [1][2]
-
Sample Preparation: To a small volume of human plasma (e.g., 50 µL), an internal standard (Ulipristal acetate-d3) is added. Protein precipitation is then performed by adding methanol. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is collected for analysis.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., ACE Excel 3 C18-PFP or Kinetex EVO C18) is typically used for separation.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 2 mM ammonium (B1175870) acetate and 0.3% formic acid) and an organic phase (e.g., methanol) is commonly employed.[2]
-
Flow Rate: A flow rate of around 0.3 mL/min is often used.[2]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is used to ionize the analyte and internal standard.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The precursor-to-product ion transitions monitored are typically m/z 476.2 → 134.1 for Ulipristal acetate and m/z 479.3 → 416.2 for Ulipristal acetate-d3.[1][2]
-
-
Sample Preparation: For bulk drug and pharmaceutical dosage forms, a sample is accurately weighed and dissolved in a suitable solvent, which is often the mobile phase itself, to achieve a known concentration.[5][10]
-
Chromatographic Conditions:
-
Column: A C18 column is a common choice for separation.[5][6]
-
Mobile Phase: Isocratic elution is often used with a mixture of organic solvents like acetonitrile (B52724) and methanol, or a buffer/methanol mixture.[5][6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: UV detection is performed at a wavelength where Ulipristal acetate shows significant absorbance, such as 275 nm or 309 nm.[5][6]
-
-
Sample Preparation: A standard solution of Ulipristal acetate is prepared in a suitable solvent. For dosage forms, the drug is extracted and diluted to fall within the linear range of the method.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 TLC plates are used.[7][9]
-
Mobile Phase: A mixture of solvents such as dichloromethane (B109758) and methanol, or ethyl acetate, toluene, and glacial acetic acid is used for development.[7][9]
-
Detection: Densitometric scanning is performed at a suitable wavelength, for example, 312 nm.[7]
-
References
- 1. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. japsonline.com [japsonline.com]
- 9. Optimization and Validation of HPTLC Method for Estimation of Ulipristal Acetate in Presence of Its Forced Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Guide to the Quantification of Ulipristal Acetate
This guide provides a detailed comparison of analytical methods for the quantification of Ulipristal (B1683391) acetate (B1210297), with a focus on linearity and range. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this compound in various matrices. While specific data for Ulipristal acetate-d6 is not explicitly detailed in the compared methods, the methodologies presented are directly applicable, as deuterated analogs like Ulipristal acetate-d3 are commonly used as internal standards in mass spectrometry-based assays. The principles of method validation and performance characteristics remain consistent.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and a high-performance liquid chromatography (HPLC) method for the quantification of Ulipristal acetate.
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (UPLC-MS/MS) | Method 4 (RP-HPLC) |
| Linearity Range | 0.0500 - 100 ng/mL[1][2] | 0.300 - 300 ng/mL[3][4] | 0.1 - 250 ng/mL[5] | 20 - 50 µg/mL[6] |
| Internal Standard | Ulipristal acetate-d3[1][2] | Ulipristal acetate-d3[3][4] | Not Specified | Not Applicable |
| Sample Matrix | Human Plasma[1][2] | Human Plasma[3][4] | Human Serum[5] | Bulk and Pharmaceutical Dosage Form[6] |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL[1][2] | 0.300 ng/mL[3] | 0.1 ng/mL[5] | 0.24 µg/mL[6] |
| Sample Preparation | Protein Precipitation[1][2] | Protein Precipitation[3][4] | Liquid-Liquid Extraction[5] | Dissolution in Mobile Phase[6] |
| Run Time | 4 minutes[1][2] | 4 minutes[3] | 7 minutes[5] | 6 minutes[6] |
Experimental Protocols
Method 1: High-Sensitivity LC-MS/MS for Human Plasma
This method is designed for high sensitivity in the analysis of Ulipristal acetate in human plasma.
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is subjected to protein precipitation with methanol (B129727).[1][2]
2. Chromatographic Conditions:
-
Mobile Phase: Gradient elution (specifics not detailed in the abstract)[1][2]
-
Flow Rate: Not specified.
3. Mass Spectrometry Detection:
-
Transitions:
Method 2: Simplified LC-MS/MS for Human Plasma
This method offers a simplified and reliable approach for quantifying Ulipristal acetate in human plasma.
1. Sample Preparation:
2. Chromatographic Conditions:
-
Column: Kinetex EVO C18 (2.1 × 50 mm, 2.6 μm)[3]
-
Mobile Phase: A gradient of methanol and water containing 2 mM ammonium (B1175870) acetate and 0.3% formic acid.[3]
-
Flow Rate: 0.3 mL/min[3]
-
Run Time: 4.0 minutes[3]
3. Mass Spectrometry Detection:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Ulipristal acetate using LC-MS/MS.
Caption: Experimental workflow for Ulipristal acetate quantification.
References
- 1. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Ulipristal Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of Ulipristal (B1683391) Acetate (B1210297), with a focus on the limits of detection (LOD) and quantification (LOQ). Ulipristal acetate-d6, a deuterated analog of Ulipristal Acetate, is commonly employed as an internal standard in many of these assays to ensure accuracy and precision. This document outlines the performance of several prominent analytical techniques and provides the detailed methodologies behind them.
Role of this compound
In quantitative analysis, particularly in complex biological matrices like plasma or serum, the use of a stable isotope-labeled internal standard is crucial for reliable results. This compound serves this purpose. It is chemically identical to Ulipristal Acetate but has a higher mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to each sample, variations in sample preparation and instrument response can be normalized, leading to more accurate quantification of the target analyte, Ulipristal Acetate.
Comparison of Analytical Methods
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Ulipristal Acetate using different analytical methodologies. Lower LOD and LOQ values indicate higher sensitivity of the method.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| LC-MS/MS | Not explicitly stated, but linearity established down to 0.0500 ng/mL | 0.0500 ng/mL | Ulipristal acetate-d3 |
| UPLC-MS/MS | Not explicitly stated, but linearity established down to 0.300 ng/mL | 0.300 ng/mL | Ulipristal acetate-d3 |
| RP-HPLC | 0.371 µg/mL | 1.23 µg/mL | Not specified |
| RP-HPLC | 0.08 µg/mL | 0.24 µg/mL | Not specified |
| HPTLC | 72.78 ng/band | 220.54 ng/band | Not specified |
| HPTLC | 9.57 ng/spot | 29.02 ng/spot | Not specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications.
Sample Preparation (Protein Precipitation) [1]
-
To 50 µL of a plasma sample, add 30 µL of the internal standard working solution (e.g., Ulipristal acetate-d3 at 50.0 ng/mL).[1]
-
Precipitate the plasma proteins by adding 200 µL of methanol (B129727).[1]
-
Vortex the mixture for 10 minutes.[1]
-
Centrifuge the sample at 4,000 rpm for 10 minutes.[1]
-
Transfer 100 µL of the resulting supernatant and mix it with 100 µL of a methanol/water (1:1, v/v) solution.[1]
-
Inject 10 µL of this final mixture into the LC-MS/MS system.[1]
Chromatographic Conditions [2]
-
Column: Kinetex EVO C18 (2.1 × 50 mm, 2.6 μm)[2]
-
Mobile Phase: A gradient of methanol and water containing 2 mM ammonium (B1175870) acetate and 0.3% formic acid.[2]
-
Flow Rate: 0.3 mL/min[2]
-
Run Time: 4.0 minutes per sample[2]
Mass Spectrometry Detection [2]
-
Ionization: Positive ion electrospray ionization (ESI+)[2]
-
Mode: Multiple Reaction Monitoring (MRM)[2]
-
Transitions:
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is cost-effective and allows for high sample throughput.
Sample Preparation [3]
-
Prepare a stock solution of Ulipristal Acetate by dissolving 10 mg in 10 mL of methanol to achieve a concentration of 1,000 µg/mL.[3]
-
Dilute this stock solution further with methanol to obtain a working solution of 100 µg/mL.[3]
-
Apply a concentration range of 30–150 ng/spot onto the HPTLC plate using an autosampler.[3]
Chromatographic Conditions [3]
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates.[3]
-
Mobile Phase: Dichloromethane: Methanol (9.5:0.5, v/v).[3]
-
Detection: Densitometric scanning at 312 nm.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Ulipristal Acetate using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Ulipristal Acetate analysis by LC-MS/MS.
References
A Comparative Analysis of Ulipristal Acetate and its d6 Analog for Researchers
This guide provides a detailed comparison of ulipristal (B1683391) acetate (B1210297) and its deuterated analog, d6-ulipristal acetate. Tailored for researchers, scientists, and drug development professionals, this document outlines the key differences in their physicochemical properties and primary applications, supported by experimental data and methodologies. While ulipristal acetate is an active pharmaceutical ingredient, its d6 analog serves as a critical tool in bioanalytical assays.
Physicochemical Properties: A Head-to-Head Comparison
Ulipristal acetate and its d6 analog are structurally similar, with the key difference being the substitution of six hydrogen atoms with deuterium (B1214612) in the dimethylamino group of the d6 variant. This isotopic labeling results in a slightly higher molecular weight for the d6 analog but has a minimal impact on other physicochemical properties. The primary utility of this substitution lies in the mass difference, which is crucial for its application as an internal standard in mass spectrometry-based assays.[1][2][3][4][5]
| Property | Ulipristal Acetate | d6-Ulipristal Acetate | Reference |
| Molecular Formula | C₃₀H₃₇NO₄ | C₃₀H₃₁D₆NO₄ | [2][4][5] |
| Molecular Weight | 475.63 g/mol | 481.66 g/mol | [2][5] |
| CAS Number | 126784-99-4 | 1621894-64-1 | [3][4][5] |
| Appearance | White to yellow crystalline powder | Solid | [3][4] |
| Melting Point | 184 - 188 °C | Not available | [3] |
| Solubility | Soluble in Methanol (B129727) | Soluble in Methanol | [3][4] |
| Purity | ≥ 98% (HPLC) | ≥99% deuterated forms (d1-d6) | [3][4] |
Core Applications: Active Drug vs. Analytical Standard
The fundamental difference between ulipristal acetate and its d6 analog lies in their intended use.
Ulipristal Acetate is a selective progesterone (B1679170) receptor modulator (SPRM) used as an emergency contraceptive and for the treatment of uterine fibroids.[6][7] It exerts its pharmacological effects by binding to progesterone receptors, where it can act as both an antagonist and a partial agonist, depending on the target tissue.[6][7][8] This modulation of the progesterone signaling pathway is central to its therapeutic efficacy.
d6-Ulipristal Acetate is a stable isotope-labeled internal standard specifically designed for the quantitative analysis of ulipristal acetate in biological matrices.[4][9][10] In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d6 analog is added to samples at a known concentration. Because it is chemically identical to ulipristal acetate, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. This enables accurate quantification of the unlabeled drug by correcting for variations in sample processing and instrument response.
Experimental Protocols: Bioanalytical Quantification of Ulipristal Acetate
The quantification of ulipristal acetate in biological samples like plasma or serum is crucial for pharmacokinetic and bioequivalence studies. A common method is LC-MS/MS, which utilizes d6-ulipristal acetate as an internal standard.
Sample Preparation: Protein Precipitation Method
-
Sample Spiking : To 50 µL of a human plasma sample, add 20-30 µL of the d6-ulipristal acetate internal standard working solution (e.g., 100 ng/mL).[11][12]
-
Protein Precipitation : Add 200 µL of methanol to the sample to precipitate proteins.[12]
-
Vortexing and Centrifugation : Vortex the mixture for approximately 2-10 minutes, followed by centrifugation at around 4000 rpm for 5-10 minutes to pellet the precipitated proteins.[11][12]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Dilution and Injection : The supernatant may be further diluted before a small volume (e.g., 10 µL) is injected into the LC-MS/MS system for analysis.[12]
LC-MS/MS Analysis
-
Chromatographic Separation : A C18 column is typically used to separate ulipristal acetate and its d6 analog from other components in the sample extract.[13]
-
Mass Spectrometric Detection : The separated compounds are ionized (commonly using positive electrospray ionization) and detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both ulipristal acetate (e.g., m/z 476.2 → 134.1) and d6-ulipristal acetate.[13][14] The slightly higher mass of the d6 analog allows for its distinct detection.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Ulipristal Acetate's mechanism of action.
Caption: Workflow for quantifying Ulipristal Acetate.
References
- 1. Ulipristal acetate-d6 | C30H37NO4 | CID 131709031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ulipristal Acetate | C30H37NO4 | CID 130904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
- 11. CN114137115B - Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for Ulipristal Acetate Quantification Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ulipristal (B1683391) acetate (B1210297), a selective progesterone (B1679170) receptor modulator. The focus is on methods utilizing a deuterated internal standard, such as Ulipristal acetate-d6, to ensure the highest accuracy and precision. This document outlines the performance of various techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific application, from pharmacokinetic studies to quality control of pharmaceutical formulations.
Introduction to Ulipristal Acetate and the Role of Deuterated Internal Standards
Ulipristal acetate is a key therapeutic agent for emergency contraception and the management of uterine fibroids. Accurate quantification of Ulipristal acetate in biological matrices and pharmaceutical products is crucial for research, development, and clinical use. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative analysis, particularly in mass spectrometry-based methods. These standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by the detector. This co-elution with the analyte of interest helps to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of the measurement.
Comparison of Analytical Methodologies
Data Presentation: Performance of Validated Analytical Methods
The following table summarizes the key performance parameters of different validated analytical methods for the quantification of Ulipristal acetate.
| Parameter | LC-MS/MS with Ulipristal acetate-d3 IS | HPTLC | RP-HPLC |
| Linearity Range | 0.0500 - 100 ng/mL[1] | 30 - 150 ng/spot[2][3] | 20 - 50 µg/mL[4] |
| Limit of Detection (LOD) | Not explicitly reported, but LLOQ is 0.0500 ng/mL | 9.57 ng/spot[2][5] | 0.08 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.0500 ng/mL[1] | 29.022 ng/spot[2][5] | 0.24 µg/mL[4] |
| Accuracy (% Recovery) | Within acceptable limits for bioanalytical assays | 98.56%[2] | Not explicitly reported as % recovery |
| Precision (% RSD) | Within acceptable limits for bioanalytical assays | < 2%[2] | < 0.78%[4] |
| Internal Standard | Ulipristal acetate-d3[1][6] | Not typically used | Not typically used |
| Matrix | Human Plasma[1][6] | Bulk and Dosage Form[2][3] | Bulk and Dosage Form[4] |
Experimental Protocols
LC-MS/MS Method for Ulipristal Acetate in Human Plasma
This method is highly sensitive and selective, making it ideal for pharmacokinetic studies where low concentrations of the drug are expected.
a. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 50 µL of human plasma, an appropriate amount of Ulipristal acetate-d3 internal standard solution is added.
-
Proteins are precipitated by adding methanol (B129727).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.[1]
b. Chromatographic Conditions:
-
Column: ACE Excel 3 C18-PFP column.[1]
-
Mobile Phase: A gradient elution using a mixture of methanol and water containing ammonium (B1175870) acetate and formic acid.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Run Time: Approximately 4 minutes per sample.[1]
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
HPTLC Method for Ulipristal Acetate in Bulk and Dosage Forms
This method is well-suited for the routine quality control of pharmaceutical formulations due to its simplicity and high throughput.
a. Sample Preparation:
-
A stock solution of Ulipristal acetate is prepared in a suitable solvent like methanol.
-
For dosage forms, tablets are crushed, and a quantity of powder equivalent to a single dose is dissolved in the solvent, followed by filtration.
b. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 TLC plates.[2][3]
-
Mobile Phase: Dichloromethane: methanol (9.5:0.5, v/v).[2][3]
-
Application: Samples are applied to the plates as bands using an automated applicator.
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning is performed at 312 nm.[2][3]
Mandatory Visualizations
Metabolic Pathway of Ulipristal Acetate
Caption: Metabolic conversion of Ulipristal acetate by CYP3A4.
Generalized Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for Ulipristal acetate quantification by LC-MS/MS.
Conclusion
The choice of an analytical method for Ulipristal acetate quantification depends on the specific requirements of the study. For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, the LC-MS/MS method with a deuterated internal standard is the superior choice. For routine quality control of bulk drug and pharmaceutical formulations, HPTLC and RP-HPLC offer simpler, more cost-effective, and high-throughput alternatives. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs.
References
- 1. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of validated stability-indicating HPTLC method for the estimation of ulipristal acetate in bulk and dosage form | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Ulipristal Acetate Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Ulipristal (B1683391) acetate (B1210297), with a focus on the use of its deuterated isotopologue, Ulipristal acetate-d6, as an internal standard. While a formal inter-laboratory comparison study on this compound is not publicly available, this document synthesizes data from various published studies to offer insights into the performance of different analytical approaches. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method suitable for quantifying analytes in complex biological matrices.[1][2]
Ulipristal acetate is a selective progesterone (B1679170) receptor modulator used for emergency contraception and the treatment of uterine fibroids.[1] Accurate quantification is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. Stable isotope-labeled internal standards, such as this compound, are ideal for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte, which improves the accuracy and precision of the analysis.[3][4]
Quantitative Performance Comparison
The following table summarizes the performance characteristics of various LC-MS/MS methods reported for the analysis of Ulipristal acetate in human plasma. These studies utilize a deuterated internal standard, providing a benchmark for what can be expected when using this compound.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.1 - 250 | 0.300 - 300 | 0.0500 - 100 | 1 - 300 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.300 | 0.0500 | 1 |
| Intra-assay Precision (%RSD) | Within acceptable limits | Well within limits | Desirable | ≤15% |
| Inter-assay Precision (%RSD) | Within acceptable limits | Well within limits | Desirable | ≤15% |
| Intra-assay Accuracy | Within acceptable limits | Well within limits | Desirable | ±15% (85-115%) |
| Inter-assay Accuracy | Within acceptable limits | Well within limits | Desirable | ±15% (85-115%) |
| Internal Standard | Not specified | UPA-d3 | UPA-d3 | Levonorgestrel* |
| Reference | [5] | [2] | [6] | [7] |
*Note: While Method 4 used Levonorgestrel as an internal standard, the authors suggest it mimics the characteristics of an isotope-labeled internal standard.[7]
Experimental Protocols
The methodologies for analyzing Ulipristal acetate in biological matrices, primarily human plasma or serum, typically involve sample preparation followed by LC-MS/MS analysis.
1. Sample Preparation
Two common sample preparation techniques are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput analysis.[2][6]
-
To a small volume of plasma or serum (e.g., 50-100 µL), add the internal standard working solution (this compound).[1]
-
Add a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), typically in a 3:1 or 4:1 ratio to the sample volume.[2][6]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge at high speed (e.g., 4,000-13,000 rpm) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.[1]
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[1]
-
-
Liquid-Liquid Extraction (LLE): This method generally provides a cleaner extract, which can minimize matrix effects.[5]
-
To a volume of plasma or serum, add the internal standard (this compound).
-
Add an immiscible organic solvent or a combination of solvents, such as hexane (B92381) and dichloromethane.[5]
-
Vortex vigorously to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness, typically under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[4]
-
2. LC-MS/MS Analysis
-
Chromatography: Reversed-phase C18 columns are most commonly used for the chromatographic separation of Ulipristal acetate.[4] Mobile phases typically consist of a mixture of an aqueous component (often water with an additive like formic acid or ammonium (B1175870) acetate to improve ionization) and an organic component (usually acetonitrile or methanol).[2][4]
-
Mass Spectrometry: Detection is typically performed using a tandem mass spectrometer with positive electrospray ionization (ESI+).[2][6] The analysis is carried out in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2] The precursor to product ion transition for Ulipristal acetate is commonly m/z 476.2 → 134.1.[2][6] For a deuterated internal standard like Ulipristal acetate-d3, a transition of m/z 479.3 → 416.2 has been reported.[2][6] It is anticipated that this compound would have a distinct precursor ion mass for selective monitoring.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. A UPLC-MS/MS method for the quantitation of Ulipristal acetate in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Ulipristal Acetate-d6: A Guide for Laboratory Professionals
The proper disposal of Ulipristal acetate-d6, a deuterated derivative of a synthetic selective progesterone (B1679170) receptor modulator, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
Ulipristal acetate (B1210297) is recognized as a potent pharmacologically active material that is harmful if swallowed, causes skin and eye irritation, and is suspected of damaging fertility or the unborn child.[1][2][3] Furthermore, it may cause long-lasting harmful effects to aquatic life.[2][4] Therefore, strict adherence to established disposal protocols is essential.
Hazard Identification and Classification
Prior to handling, it is crucial to be aware of the hazards associated with Ulipristal acetate.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1][4] |
| Reproductive Toxicity | Category 1B or 2: Suspected of damaging fertility or the unborn child.[1][2][3] |
| Hazardous to the Aquatic Environment | Chronic 3 or 4: Harmful to aquatic life with long lasting effects.[2][4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Original Containers: Whenever possible, leave the chemical in its original container.[4]
-
Solid Waste: Collect solid waste, such as contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Uncleaned Packaging: Empty containers and liners may retain product residues and must be disposed of as hazardous waste.[3]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (if available).
-
Indicate the primary hazards (e.g., "Toxic," "Reproductive Hazard").
-
Include the accumulation start date.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly closed to prevent spills or leaks.[1][4]
5. Accidental Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.[3][5]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.[1]
6. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [6] This can lead to environmental contamination.
-
Disposal must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
All disposal activities must be in accordance with local, regional, and national regulations.[1][2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure its disposal in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ulipristal Acetate-d6
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ulipristal acetate-d6. It is intended for all researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
This compound, a deuterated form of the selective progesterone (B1679170) receptor modulator, is classified as a potent compound with reproductive toxicity, acute toxicity if ingested, inhaled or in contact with skin, and may cause serious eye and skin irritation.[1] Adherence to the following procedures is mandatory to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The required level of protection varies depending on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate particulate filters (e.g., N95 or P100) or a Powered Air-Purifying Respirator (PAPR)[2][3]- Chemical-resistant coveralls or disposable gown- Double-gloving (e.g., two pairs of nitrile gloves)- Disposable shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for larger volumes |
| Decontamination & Waste Disposal | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots or shoe covers | - Respirator (if aerosols or vapors may be generated) |
Note: All PPE should be donned before entering the designated work area and removed in a manner that avoids self-contamination before exiting.[4] Disposable PPE should be discarded as hazardous waste immediately after use.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
